molecular formula C16H19Cl2N5 B15612028 SHP099

SHP099

Cat. No.: B15612028
M. Wt: 352.3 g/mol
InChI Key: YGUFCDOEKKVKJK-UHFFFAOYSA-N
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Description

SHP099 is a useful research compound. Its molecular formula is C16H19Cl2N5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFCDOEKKVKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SHP099: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[2][3][4] Consequently, SHP2 has emerged as a compelling therapeutic target. SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2, demonstrating significant anti-tumor activity in various preclinical cancer models.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of SHP2

This compound exerts its inhibitory effect through a novel allosteric mechanism.[1] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1][3][4] This binding stabilizes SHP2 in its autoinhibited conformation, preventing its activation and subsequent dephosphorylation of target proteins.[1][5][6] By locking SHP2 in an inactive state, this compound effectively blocks downstream signaling, primarily through the RAS-ERK pathway.[1][2][3]

SHP2_Inhibition Mechanism of this compound Action cluster_inactive Inactive State cluster_active Active State SHP2_inactive SHP2 (Autoinhibited) N_SH2 N-SH2 SHP2_inactive->N_SH2 blocks C_SH2 C-SH2 SHP2_inactive->C_SH2 PTP PTP Domain SHP2_inactive->PTP RTK Activated RTK pY Phosphotyrosine RTK->pY phosphorylates SHP2_active SHP2 (Active) pY->SHP2_active recruits & activates GAB1 GAB1 SHP2_active->GAB1 dephosphorylates GRB2 GRB2 GAB1->GRB2 activates SOS1 SOS1 GRB2->SOS1 activates RAS RAS SOS1->RAS activates ERK ERK RAS->ERK activates This compound This compound This compound->SHP2_inactive stabilizes

Figure 1: Allosteric inhibition of SHP2 by this compound.

Impact on Cancer Cell Signaling and Proliferation

By inhibiting SHP2, this compound effectively suppresses the RAS-ERK signaling pathway, which is crucial for the proliferation and survival of many cancer cells.[1][2] This leads to a reduction in phosphorylated ERK (p-ERK) levels and subsequent inhibition of cell growth.[4][7] The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines driven by RTK signaling.

Quantitative Data on Anti-Proliferative Activity

The potency of this compound varies across different cancer cell lines, largely dependent on their specific driver mutations and signaling dependencies.

Cell LineCancer TypeIC50 (µM)Reference
KYSE-520Esophageal Squamous Cell Carcinoma5.14[8]
Detroit 562Pharyngeal Carcinoma3.76[8]
KATO IIIGastric Carcinoma17.28[8]
JHH-7Hepatocellular Carcinoma45.32[8]
Hep3BHepatocellular Carcinoma19.08[8]
SUM-52Breast Cancer49.62[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy of this compound

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound.

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
KYSE520Esophageal Squamous Cell Carcinoma8 mg/kg qd30
KYSE520Esophageal Squamous Cell Carcinoma25 mg/kg qd86
KYSE520Esophageal Squamous Cell Carcinoma75 mg/kg q2d82
CAT12KRAS-amplified Gastroesophageal Adenocarcinoma50 mg/kg (with Lapatinib)Significant suppression[9]

Combination Therapies: Overcoming Resistance and Enhancing Efficacy

While this compound is effective as a monotherapy in certain contexts, its true potential may lie in combination with other targeted agents and immunotherapies.

Synergy with MEK Inhibitors

Adaptive resistance to MEK inhibitors often involves the reactivation of the ERK pathway through RTK-mediated SHP2 activation.[10] Combining this compound with MEK inhibitors can prevent this resistance mechanism, leading to more sustained pathway inhibition and enhanced anti-tumor activity in various cancer models, including those with KRAS mutations.[9][10]

Combination with Tyrosine Kinase Inhibitors (TKIs)

In oncogene-driven non-small cell lung cancer (NSCLC), this compound in combination with TKIs like alectinib, crizotinib, and osimertinib (B560133) has shown marked growth inhibition both in vitro and in vivo.[7] This combination leads to a more profound suppression of the ERK and AKT pathways compared to TKI monotherapy.[7]

Enhancement of Anti-Tumor Immunity

SHP2 is also a key mediator in the PD-1 immune checkpoint pathway, which suppresses T-cell activity.[1][11] By inhibiting SHP2, this compound can augment anti-tumor immunity by enhancing CD8+ T-cell responses.[11] The combination of this compound with anti-PD-1 antibodies has demonstrated synergistic effects in controlling tumor growth in preclinical models.[11][12]

Combination_Therapy This compound Combination Strategies cluster_targeted Targeted Therapy cluster_immuno Immunotherapy This compound This compound MEKi MEK Inhibitor This compound->MEKi Prevents Adaptive Resistance TKI Tyrosine Kinase Inhibitor This compound->TKI Enhances Pathway Inhibition PD1i PD-1 Inhibitor This compound->PD1i Augments Anti-Tumor Immunity CancerCell Cancer Cell MEKi->CancerCell Inhibits Proliferation TKI->CancerCell Inhibits Proliferation PD1i->CancerCell Promotes Immune Attack

Figure 2: this compound in combination with other cancer therapies.

Mechanisms of Resistance to this compound

Despite its promise, resistance to this compound can emerge through various mechanisms.

  • Feedback Activation of RTKs: Inhibition of SHP2 can lead to a rebound in ERK signaling through the feedback activation of RTKs, such as FGFR.[8][13][14]

  • SHP2 Mutations: Mutations in the PTPN11 gene, such as the E76K mutation, can alter the conformation of SHP2, preventing this compound from binding effectively.[6]

  • Phosphorylation of SHP2: In some contexts, feedback-driven activation of RTKs can lead to the phosphorylation of SHP2 at tyrosine 62, which stabilizes SHP2 in its open, active conformation and confers resistance to allosteric inhibitors.[5][15]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Seed cancer cells in triplicate in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a combination of drugs, or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Assess cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve.

Immunoblotting
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, SHP2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (and any combination agents) or vehicle control orally or via the appropriate route at the specified dose and schedule.

  • Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Experimental_Workflow Typical Preclinical Evaluation Workflow InVitro In Vitro Studies CellCulture Cancer Cell Lines InVitro->CellCulture ViabilityAssay Cell Viability Assay (IC50 Determination) CellCulture->ViabilityAssay Immunoblot Immunoblotting (Pathway Modulation) CellCulture->Immunoblot InVivo In Vivo Studies ViabilityAssay->InVivo Promising Candidates Immunoblot->InVivo Mechanism Validation Xenograft Xenograft Model Establishment InVivo->Xenograft Treatment Drug Treatment Xenograft->Treatment TumorMeasurement Tumor Growth Monitoring Treatment->TumorMeasurement EndpointAnalysis Endpoint Analysis (Efficacy & PD) TumorMeasurement->EndpointAnalysis

Figure 3: A generalized workflow for preclinical evaluation.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by dysregulated RTK signaling. Its unique allosteric mechanism of action provides a powerful tool to inhibit the SHP2-RAS-ERK pathway. While challenges such as acquired resistance exist, the strategic combination of this compound with other targeted therapies and immunotherapies holds immense promise for improving patient outcomes. Further research into the nuances of its mechanism and the development of next-generation SHP2 inhibitors will continue to shape the landscape of precision oncology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Allosteric Binding Site of SHP099 on SHP2

This technical guide provides a comprehensive overview of the binding site and mechanism of action of this compound, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the structural basis of inhibition, quantitative binding data, and the experimental protocols used to elucidate these findings.

Introduction: SHP2 as a Therapeutic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival[1][2]. Dysregulation of SHP2 activity, often through activating mutations, is implicated in various developmental disorders, such as Noonan syndrome, and is a driver in multiple forms of cancer, including leukemia, lung cancer, and breast cancer[3][4].

Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain (N-SH2) physically blocks the active site of the protein tyrosine phosphatase (PTP) domain[4][5][6]. Activation occurs when SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that exposes the catalytic site[2][4][6]. Given its central role as a positive regulator of oncogenic signaling, SHP2 has emerged as a high-priority target for cancer therapy[3][7].

The Allosteric Binding Site of this compound

This compound was the first-in-class small molecule inhibitor demonstrated to target SHP2 through an allosteric mechanism[3][]. Instead of competing with substrates at the catalytic active site, a strategy that has proven challenging for phosphatases, this compound binds to a novel pocket that is remote from the active site[9].

Structural Basis of Inhibition:

X-ray crystallography studies have revealed that this compound binds to a "tunnel" formed at the interface of all three core domains of SHP2: the N-SH2 domain, the C-terminal SH2 (C-SH2) domain, and the PTP domain[3][10][11]. By simultaneously interacting with these three domains, this compound acts as a "molecular glue," effectively locking SHP2 in its closed, auto-inhibited conformation[3][7][12]. This stabilization of the inactive state prevents the conformational opening required for SHP2 activity, thereby inhibiting its downstream signaling functions[3][10].

Key molecular interactions between this compound and SHP2 include:

  • Hydrogen bonds with residues Arg111 and Phe113, which are located on the linker between the N-SH2 and C-SH2 domains[3].

  • An additional hydrogen bond with Glu250 from the PTP domain[3].

  • Extensive hydrophobic interactions involving the dichlorophenyl group of this compound and residues within the PTP domain[13].

This unique binding mode explains the high potency and selectivity of this compound. The inhibitor exploits the natural auto-inhibitory mechanism of SHP2, a feature not present in other phosphatases, leading to its high specificity[9][10].

Quantitative Analysis of this compound-SHP2 Interaction

The potency of this compound has been characterized through various biochemical and cellular assays. The inhibitor shows high potency against wild-type SHP2 and certain SHP2 mutants, leading to the suppression of the RAS-ERK signaling pathway.

Parameter Value Assay Condition / Cell Line Description Reference
IC₅₀ 0.071 µM (71 nM)Biochemical AssayPotency against wild-type SHP2 enzyme activity.[3][]
IC₅₀ ~0.25 µMp-ERK Inhibition (MDA-MB-468, KYSE520 cells)Cellular potency measured by inhibition of ERK phosphorylation.[13]
IC₅₀ 0.32 µMCell Growth Inhibition (MV4-11 cells)Anti-proliferative activity in a SHP2-dependent hematopoietic cancer cell line.[14]
IC₅₀ 1.73 µMCell Growth Inhibition (TF-1 cells)Anti-proliferative activity in a SHP2-dependent hematopoietic cancer cell line.[14]
IC₅₀ 0.416 µMBiochemical Assay (SHP2 E69K mutant)Inhibitory activity against a specific leukemia-associated SHP2 mutant.[14]
IC₅₀ 1.968 µMBiochemical Assay (SHP2 E76K mutant)Inhibitory activity against a common Noonan syndrome and cancer-associated SHP2 mutant.[14]

SHP2 Signaling and Mechanism of Inhibition

SHP2 functions as a crucial transducer in signaling cascades initiated by receptor tyrosine kinases (RTKs). The diagrams below illustrate the canonical SHP2 signaling pathway and the mechanism by which this compound inhibits this process.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Gab1 Gab1 (Docking) RTK->Gab1 Phosphorylates Grb2 Grb2 Grb2->Gab1 SOS SOS SOS->Grb2 Ras_GDP Ras-GDP SOS->Ras_GDP GEF Activity SHP2_inactive SHP2 (Inactive) Gab1->SHP2_inactive Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->SOS Promotes Activation SHP2_active->Gab1 Dephosphorylates negative sites Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Regulates

Caption: Canonical SHP2 signaling pathway downstream of RTKs.

SHP099_Inhibition_Mechanism NSH2 N-SH2 PTP PTP (Catalytic) NSH2->PTP Blocks Active Site CSH2 C-SH2 SHP2_inactive SHP2 Auto-inhibited (Closed Conformation) SHP2_active SHP2 Active (Open Conformation) SHP2_inactive->SHP2_active Activation Signal (e.g., pTyr peptide) Signaling_Blocked RAS-ERK Pathway Blocked SHP2_inactive->Signaling_Blocked Stabilized by this compound This compound This compound This compound->NSH2 This compound->CSH2 This compound->PTP This compound->SHP2_inactive Binds to allosteric site

Caption: Allosteric inhibition of SHP2 by this compound.

Key Experimental Protocols

The characterization of the this compound-SHP2 interaction relies on several key experimental techniques. Below are summarized protocols for the primary assays used.

5.1. SHP2 Enzymatic Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 in vitro. A common method uses a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP).

  • Objective: To determine the IC₅₀ value of an inhibitor against purified SHP2 enzyme.

  • Materials:

    • Purified, full-length human SHP2 protein.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4[15].

    • Substrate: DiFMUP or p-nitrophenyl phosphate (pNPP)[15].

    • Activating Peptide: A bisphosphorylated tyrosine-containing peptide (e.g., from IRS-1) to induce the active conformation of SHP2[16].

    • Test Compound (this compound) serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute further into the assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the SHP2 enzyme and the activating peptide to each well. Pre-incubate for 5-15 minutes at room temperature to allow compound binding[15].

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader in a kinetic format.

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence-time curves.

    • Plot the percent inhibition (relative to DMSO control) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

5.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a target engagement assay that confirms direct binding of a compound to its target protein within a cellular environment. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Objective: To confirm that this compound binds to and stabilizes SHP2 in intact cells.

  • Materials:

    • Cell line expressing the target protein (e.g., HEK293 cells overexpressing SHP2)[12].

    • Complete cell culture medium.

    • This compound dissolved in DMSO.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR thermocycler for heating, centrifuge, and equipment for Western blotting.

  • Procedure:

    • Culture cells to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO vehicle for 1 hour[12].

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Collect the supernatant and analyze the amount of soluble SHP2 at each temperature point by Western blotting using a SHP2-specific antibody.

    • Quantify the band intensities and plot the percentage of soluble SHP2 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement[12].

CETSA_Workflow start Start: Culture Cells treat Treat Cells (this compound vs. DMSO) start->treat harvest Harvest & Resuspend Cells treat->harvest aliquot Aliquot into PCR tubes harvest->aliquot heat Heat across Temp. Gradient (Thermocycler) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Denatured Protein lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for SHP2 supernatant->wb analyze Quantify Bands & Plot Melting Curve wb->analyze end End: Confirm Target Engagement analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound defines a novel paradigm for phosphatase inhibition. Its allosteric mechanism, which involves binding to a unique pocket at the interface of the N-SH2, C-SH2, and PTP domains, allows it to lock SHP2 in a stable, auto-inhibited state. This mode of action provides high potency and selectivity, making this compound a valuable tool for studying SHP2 biology and a foundational molecule for the development of therapeutics targeting SHP2-driven diseases. The experimental methodologies outlined in this guide are crucial for the continued discovery and characterization of next-generation SHP2 inhibitors.

References

SHP099: An Allosteric Inhibitor of SHP2 for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] As a critical component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, SHP2 is essential for regulating cell proliferation, differentiation, and survival.[2] Dysregulation of SHP2 activity, often through activating mutations, is implicated in developmental disorders such as Noonan syndrome and various malignancies, including leukemia, lung cancer, and breast cancer.[1][2] The oncogenic potential of SHP2 has established it as a compelling target for cancer therapy. SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Mechanism of Action

SHP2 is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, leading to auto-inhibition.[3] Upon activation by binding to phosphotyrosine residues on upstream signaling partners, a conformational change occurs, releasing this auto-inhibition and allowing substrate access to the catalytic site.

This compound functions as an allosteric inhibitor by stabilizing the auto-inhibited conformation of SHP2.[1] It binds to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.[1] This prevents the catalytic activation of SHP2 and subsequently blocks downstream signaling through the RAS-ERK pathway.[1]

SHP099_Mechanism_of_Action cluster_inactive Inactive State cluster_active Active State cluster_inhibited Inhibited State Inactive SHP2 N-SH2 C-SH2 PTP (Blocked) Active SHP2 N-SH2 C-SH2 PTP (Active) Inactive SHP2->Active SHP2 Activation (pY-Protein Binding) Inhibited SHP2 N-SH2 C-SH2 PTP (Blocked) Inactive SHP2->Inhibited SHP2 Allosteric Inhibition Active SHP2->Inactive SHP2 Deactivation pY-Protein pY-Protein pY-Protein->Active SHP2 Binds This compound This compound This compound->Inhibited SHP2 Binds & Stabilizes SPR_Workflow Immobilize SHP2 Immobilize SHP2 Inject this compound Inject this compound Immobilize SHP2->Inject this compound Monitor Binding Monitor Binding Inject this compound->Monitor Binding Regenerate Surface Regenerate Surface Monitor Binding->Regenerate Surface Analyze Data Analyze Data Regenerate Surface->Analyze Data Determine Kinetics Determine Kinetics Analyze Data->Determine Kinetics k_on, k_off, K_D InVivo_Workflow Inject Tumor Cells Inject Tumor Cells Tumor Growth Tumor Growth Inject Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treat with this compound/Vehicle Treat with this compound/Vehicle Randomize Mice->Treat with this compound/Vehicle Measure Tumor Volume Measure Tumor Volume Treat with this compound/Vehicle->Measure Tumor Volume Monitor Body Weight Monitor Body Weight Measure Tumor Volume->Monitor Body Weight Endpoint Analysis Endpoint Analysis Monitor Body Weight->Endpoint Analysis Tumor Excision & Analysis

References

The Allosteric Inhibitor SHP099: A Technical Guide to RAS-ERK Pathway Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology. As the first identified oncogenic tyrosine phosphatase, SHP2 plays a pivotal role in activating the RAS-ERK mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs).[1] Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, driving uncontrolled cell proliferation and survival.[1] SHP099 is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of SHP2.[1][2] This technical guide provides an in-depth overview of the mechanism of this compound, its role in inhibiting the RAS-ERK pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 activity is tightly regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition.[3][4] Upon activation by upstream signals, such as growth factor-stimulated RTKs, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing substrate access to the active site.

This compound employs an allosteric mechanism of inhibition. It does not bind to the catalytic active site but rather to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[1][2] By concurrently binding to these three domains, this compound acts as a "molecular glue," stabilizing and locking SHP2 in its closed, auto-inhibited conformation.[4] This prevents the activation of SHP2, thereby blocking its downstream signaling functions.

cluster_inactive Inactive State (Auto-inhibited) cluster_active Active State cluster_inhibited This compound-Inhibited State N_SH2_inactive N-SH2 PTP_inactive PTP Domain (Blocked) N_SH2_inactive->PTP_inactive Blocks Active Site C_SH2_inactive C-SH2 N_SH2_active N-SH2 PTP_active PTP Domain (Open) C_SH2_active C-SH2 pY_Peptide Phosphorylated Scaffold Protein pY_Peptide->N_SH2_active Binds pY_Peptide->C_SH2_active Binds N_SH2_inhibited N-SH2 PTP_inhibited PTP Domain (Blocked) C_SH2_inhibited C-SH2 This compound This compound This compound->N_SH2_inhibited Binds & Locks Interface This compound->PTP_inhibited Binds & Locks Interface This compound->C_SH2_inhibited Binds & Locks Interface cluster_inactive cluster_inactive cluster_active cluster_active cluster_inhibited cluster_inhibited

Caption: Conformational states of SHP2 and the allosteric inhibition by this compound.

This compound-Mediated Inhibition of the RAS-ERK Pathway

SHP2 is a crucial positive regulator of the RAS-ERK pathway. Following RTK activation, scaffolding proteins like Gab1 are recruited and phosphorylated. SHP2 is then recruited to these phosphotyrosine sites, where it becomes activated. A key function of active SHP2 is the dephosphorylation of specific sites on scaffolding proteins that would otherwise recruit RAS GTPase-activating proteins (RasGAPs), which are negative regulators of RAS. By preventing RasGAP recruitment, SHP2 promotes the accumulation of the active, GTP-bound state of RAS. Active RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK. The phosphorylation of ERK (p-ERK) leads to its activation and the subsequent regulation of transcription factors that drive cell proliferation and survival.

This compound, by locking SHP2 in its inactive state, prevents this entire sequence of events. The inhibition of SHP2 leads to increased recruitment of RasGAPs to the signaling complex, resulting in the inactivation of RAS. Consequently, the downstream phosphorylation of MEK and ERK is suppressed, leading to the inhibition of tumor cell growth in cancers driven by RTK signaling.[1][2]

RAS_ERK_Pathway cluster_membrane Plasma Membrane RTK RTK Grb2 Grb2 RTK->Grb2 Gab1 Gab1 Grb2->Gab1 SOS SOS Grb2->SOS SHP2 SHP2 Gab1->SHP2 RasGAP RasGAP Gab1->RasGAP Recruitment Site SHP2->RasGAP Prevents Recruitment RAS_GTP RAS-GTP (Active) RasGAP->RAS_GTP Inactivates RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Activates RAS_GDP->RAS_GTP Activates RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation This compound This compound This compound->SHP2 Inhibits WB_Workflow cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Analysis A 1. Seed & Culture Cells B 2. Treat with this compound/ Vehicle (DMSO) A->B C 3. Lyse Cells & Extract Protein B->C D 4. Quantify & Normalize Protein C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane F->G H 8. Incubate with Primary Ab (anti-p-ERK) G->H I 9. Incubate with Secondary Ab H->I J 10. ECL Detection I->J K 11. Strip & Re-probe (anti-total-ERK) J->K L 12. Quantify Bands (Densitometry) K->L M 13. Calculate p-ERK/total-ERK Ratio L->M

References

SHP099 and Its Impact on Receptor Tyrosine Kinase Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of SHP099, a potent and selective allosteric inhibitor of the SHP2 protein tyrosine phosphatase. It details the mechanism of action of this compound and its profound effects on receptor tyrosine kinase (RTK) signaling pathways, which are critical drivers of cell proliferation and survival in many human cancers. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing this compound activity, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction: SHP2 as a Critical Node in RTK Signaling

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] Upon activation by growth factors, RTKs recruit SHP2 to the cell membrane. This leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is a primary regulator of cell proliferation and survival.[1][3] Given its central role, SHP2 has emerged as a compelling therapeutic target for cancers driven by aberrant RTK signaling.[1][2][3]

This compound: Mechanism of Allosteric Inhibition

This compound is a first-in-class, orally bioavailable small molecule that inhibits SHP2 activity through an allosteric mechanism.[1][3] Instead of competing with substrates at the active site, this compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This binding event stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[1][3]

Mechanism of this compound Action cluster_0 Inactive State cluster_1 Active State Inactive SHP2 Inactive SHP2 Active SHP2 Active SHP2 Inactive SHP2->Active SHP2 Conformational Change No Signaling No Signaling Inactive SHP2->No Signaling Downstream Signaling (RAS-ERK) Downstream Signaling (RAS-ERK) Active SHP2->Downstream Signaling (RAS-ERK) RTK Activation RTK Activation RTK Activation->Inactive SHP2 Recruitment & Activation This compound This compound This compound->Inactive SHP2 Binds & Stabilizes

Mechanism of this compound allosteric inhibition of SHP2.

Impact on Downstream RTK Signaling Pathways

By locking SHP2 in its inactive state, this compound effectively decouples RTK activation from the downstream RAS-ERK pathway.[1][3][4] This leads to a measurable decrease in the phosphorylation of key signaling intermediates, most notably ERK1/2.[4] The inhibition of p-ERK is a primary biomarker for assessing the biological activity of this compound.[4] While the RAS-ERK pathway is the principal target, this compound can also indirectly affect other pathways, such as the PI3K/AKT pathway, in certain cellular contexts.[5]

This compound's Effect on RTK Signaling Growth Factor Growth Factor RTK RTK Growth Factor->RTK SHP2 SHP2 RTK->SHP2 GRB2/SOS GRB2/SOS SHP2->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->SHP2

This compound inhibits the RAS-ERK pathway downstream of RTKs.

Quantitative Data on this compound Activity

The efficacy of this compound varies across different cancer cell lines, largely dependent on their reliance on RTK signaling. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Mutation/DriverThis compound IC50 (μM)Reference
KYSE-520Esophageal Squamous Cell CarcinomaFGFR Amplification~0.24 (for pERK inhibition)[4]
MDA-MB-468Breast CancerEGFR Amplification~0.25 (for pERK inhibition)[6]
MV-4-11Acute Myeloid LeukemiaFLT3-ITDData indicates sensitivity[6]
MOLM-13Acute Myeloid LeukemiaFLT3-ITDData indicates sensitivity[6]
Kasumi-1Acute Myeloid Leukemiac-KIT MutationData indicates sensitivity[6]
NCI-H358Non-Small Cell Lung CancerKRAS G12CSensitive[7]
MIAPaCa-2Pancreatic CancerKRAS G12CSensitive[7]

Note: IC50 values can vary based on the assay conditions (e.g., 2D vs. 3D culture) and the endpoint measured (e.g., cell proliferation vs. pathway inhibition).[8][9]

Table 2: Comparative Sensitivity of this compound in RTK-Driven Cancers

Cell Line DependencyThis compound Sensitivity (IC50 < 10 μM)Reference
Erlotinib-sensitive (EGFR-driven)Generally Sensitive[10]
BGJ398-sensitive (FGFR-driven)Generally Resistant[10]

Experimental Protocols: Western Blot for p-ERK Analysis

Western blotting is a fundamental technique to quantify the inhibitory effect of this compound on the SHP2 signaling pathway by measuring the phosphorylation status of ERK1/2.[4]

Objective: To determine the dose-dependent effect of this compound on ERK1/2 phosphorylation (Thr202/Tyr204) in a relevant cancer cell line.

Materials and Reagents:

  • Cell Line: e.g., KYSE-520 or other RTK-driven cancer cells.[4]

  • This compound: Stock solution in DMSO.[4]

  • Cell Culture Medium and Supplements

  • Ice-cold Phosphate-Buffered Saline (PBS) [4]

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[11]

  • Protein Assay Reagent: BCA or Bradford assay kit.[4]

  • SDS-PAGE Gels and Running Buffer

  • Transfer Membranes: PVDF or nitrocellulose.[4]

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[4]

  • Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-Tubulin or other loading control.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate (ECL) [11]

  • Imaging System: Chemiluminescence detector.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).[4]

  • Cell Lysis and Protein Quantification:

    • Place culture plates on ice and wash cells twice with ice-cold PBS.[4]

    • Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]

    • Centrifuge to pellet cell debris and collect the supernatant.[11]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Western Transfer:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[4]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK, typically 1:1000 dilution) overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.[12]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities. Normalize p-ERK levels to total ERK and the loading control to determine the relative inhibition.[4]

Western Blot Experimental Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Blocking Blocking Western Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Workflow for Western blot analysis of p-ERK levels.

Mechanisms of Resistance to this compound

A significant challenge in the clinical application of this compound is the development of adaptive resistance. One of the primary mechanisms involves the rapid feedback activation of RTKs.

  • FGFR-Driven Resistance: In cancer cells dependent on Fibroblast Growth Factor Receptor (FGFR) signaling, treatment with this compound leads to an initial decrease in p-ERK levels. However, this is often followed by a rapid rebound of p-ERK within hours.[10] This reactivation is driven by the feedback upregulation of FGFR signaling, which can overcome the inhibitory effect of this compound.[10]

  • Adaptive Resistance to MEK Inhibitors: In KRAS-mutant cancers, inhibitors of the downstream kinase MEK can induce adaptive resistance through the feedback activation of multiple RTKs.[13][14][15] this compound can abrogate this resistance by blocking the common SHP2 node that these reactivated RTKs signal through.[13]

Feedback Activation Loop in FGFR-Driven Cancers FGFR FGFR SHP2 SHP2 FGFR->SHP2 p-ERK Rebound p-ERK Rebound FGFR->p-ERK Rebound RAS-ERK Pathway RAS-ERK Pathway SHP2->RAS-ERK Pathway RAS-ERK Pathway->FGFR Feedback Activation This compound This compound This compound->SHP2 Initial Inhibition

Resistance to this compound via FGFR feedback activation.

Conclusion and Future Directions

This compound has demonstrated that pharmacological inhibition of SHP2 is a valid therapeutic strategy for cancers dependent on RTK signaling.[1][3] Its ability to suppress the RAS-ERK pathway has shown promise in preclinical models.[1][3] However, the emergence of adaptive resistance, particularly through RTK feedback loops, highlights the need for rational combination therapies.[7][10][13] Combining SHP2 inhibitors like this compound with direct RTK inhibitors (e.g., EGFR or ALK inhibitors) or downstream pathway inhibitors (e.g., MEK inhibitors) represents a promising strategy to achieve more durable clinical responses in appropriately selected patient populations.[5][13][16]

References

The Advent of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Development of SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of SHP099, a pioneering allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

Introduction: The Challenge of Targeting SHP2

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is fundamental for cell proliferation, differentiation, and survival.[2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders, such as Noonan syndrome, and a wide range of cancers, including leukemia, lung cancer, and breast cancer.[3]

SHP2 acts as a central node in signal transduction, integrating signals from multiple receptor tyrosine kinases (RTKs).[4] Its activation is a critical step in the propagation of signals that drive tumor growth.[5] For years, SHP2 was considered an "undruggable" target due to the highly conserved and positively charged nature of its catalytic site, making the development of potent and selective inhibitors a formidable challenge.[6]

The Discovery of this compound: A Paradigm Shift in SHP2 Inhibition

The breakthrough in targeting SHP2 came with the discovery of this compound by Novartis.[3] This small molecule was identified through a high-throughput screening of approximately 100,000 compounds, followed by extensive medicinal chemistry optimization.[7] this compound emerged as a highly potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[3][5]

Mechanism of Action: Allosteric Stabilization of the Auto-inhibited State

This compound employs a novel mechanism of action by binding to a unique allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[5][8] This binding event stabilizes SHP2 in its closed, auto-inhibited conformation.[2][3] In this inactive state, the N-SH2 domain blocks the PTP catalytic site, preventing substrate binding and subsequent downstream signaling.[1] The crystal structure of the SHP2-SHP099 complex revealed that the inhibitor acts as a "molecular glue," effectively locking the enzyme in its off state.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and activity.

Parameter Value Assay Conditions Reference
Biochemical IC50 (SHP2 WT) 0.071 µM (71 nM)Cell-free enzymatic assay[3][5][9]
Biochemical IC50 (SHP2 WT) 0.690 µMIn the absence of activating phosphopeptide[8][10]
Biochemical IC50 (SHP2 WT) 0.13 µMIn the presence of 1 µM PY627PY659[8]
Biochemical IC50 (SHP2 E69K) 0.416 µM-[10]
Biochemical IC50 (SHP2 D61Y) 1.241 µM-[10]
Biochemical IC50 (SHP2 A72V) 1.968 µM-[10]
Biochemical IC50 (SHP2 E76K) 2.896 µM-[10]
Selectivity No activity against SHP1 and a panel of 21 other phosphatases and 66 kinases-[5]
Oral Bioavailability (Mouse) 46%5 mg/kg oral dose[11]
Cell Line Cancer Type IC50 (µM) Reference
MV4-11Acute Myeloid Leukemia0.32[10]
TF-1Erythroleukemia1.73[10]
KYSE-520Esophageal Squamous Cell Carcinoma1.4[12]
MDA-MB-468Breast Cancer~0.25 (p-ERK inhibition)[5]
TF-1/SHP2 E69K-1.46[8]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Biochemical SHP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SHP2 protein.

Materials:

  • Recombinant human SHP2 protein (wild-type or mutant)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

  • This compound serially diluted in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of SHP2 protein in assay buffer.

  • Add 25 nL of this compound at various concentrations (typically ranging from picomolar to micromolar) or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the SHP2 protein solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Western Blot Assay for p-ERK Inhibition

Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector of the SHP2 pathway, in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520, MDA-MB-468)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C. A loading control like GAPDH should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

X-ray Crystallography of SHP2-SHP099 Complex

Objective: To determine the three-dimensional structure of this compound in complex with SHP2 to elucidate its binding mode.

Materials:

  • Highly purified recombinant human SHP2 protein

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Incubate the purified SHP2 protein with an excess of this compound.

  • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data (indexing, integration, and scaling).

  • Solve the crystal structure using molecular replacement with a known SHP2 structure as a search model.

  • Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.

  • Validate the final structure and analyze the protein-ligand interactions.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GEF Activity RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS_GDP Dephosphorylates inhibitory sites MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2_inactive Allosteric Inhibition HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (~100,000 compounds) Primary_Screen Primary Biochemical Screen (SHP2 Enzymatic Assay) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Other Phosphatases/Kinases) Dose_Response->Selectivity_Panel Structural_Studies Structural Biology (X-ray Crystallography) Selectivity_Panel->Structural_Studies Lead_Optimization Medicinal Chemistry Lead Optimization Structural_Studies->Lead_Optimization Cell_Based_Assays Cellular Assays (p-ERK, Proliferation) Lead_Optimization->Cell_Based_Assays In_Vivo_Models In Vivo Efficacy (Xenograft Models) Cell_Based_Assays->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD SHP099_Candidate This compound (Clinical Candidate) PK_PD->SHP099_Candidate

References

SHP099: A Technical Guide to a Potent Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SHP099 is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2] Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[1][3] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies.[2] this compound represents a significant advancement in targeting SHP2, not by competing at the active site, but through a novel allosteric mechanism that locks the enzyme in an inactive state.[1][2] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is an aminopyrazine derivative with the formal name 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1801747-42-1[4][5]
Molecular Formula C₁₆H₁₉Cl₂N₅[4][5]
Molecular Weight 352.26 g/mol [5]
Formal Name 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine[4]
SMILES CC1(N)CCN(CC1)C1=CN=C(C(N)=N1)C1=C(Cl)C(Cl)=CC=C1[5]
Solubility DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 10 mg/mL[4]
Appearance White solid[5]
Storage Store at -20°C[4]

Mechanism of Action

This compound functions as an allosteric inhibitor, a mechanism that confers high selectivity over other phosphatases, including its closest homolog SHP1.[6][] In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[8][9] Upon binding of phosphotyrosine peptides to the SH2 domains, the enzyme adopts an open, active conformation.[8]

This compound uniquely stabilizes the inactive, auto-inhibited state.[1][2] It simultaneously binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue".[][8][10] This binding event prevents the conformational change required for activation, thus locking SHP2 in its closed, catalytically incompetent state.[10] This allosteric inhibition mechanism is distinct from traditional competitive inhibitors that target the highly conserved active site of phosphatases, a feature that has historically made developing selective inhibitors challenging.[]

cluster_0 SHP2 (Inactive State) cluster_1 SHP2 (Active State) cluster_2 This compound-Bound SHP2 N-SH2_inactive N-SH2 PTP_inactive PTP Domain (Active Site Blocked) N-SH2_inactive->PTP_inactive Blocks N-SH2_active N-SH2 N-SH2_inactive->N-SH2_active Conformational Change N-SH2_bound N-SH2 N-SH2_inactive->N-SH2_bound this compound Binds & Locks PTP_active PTP Domain (Active Site Open) PTP_bound PTP Domain C-SH2_inactive C-SH2 C-SH2_active C-SH2 C-SH2_bound C-SH2 N-SH2_bound->PTP_bound This compound This compound This compound->N-SH2_bound This compound->PTP_bound This compound->C-SH2_bound pY-Protein Phosphorylated Growth Factor Receptor pY-Protein->N-SH2_inactive Binds

Mechanism of this compound allosteric inhibition.

Signaling Pathway Inhibition

RAS-ERK Pathway

SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling cascade, which controls cell proliferation, differentiation, and survival.[2] Upon activation by RTKs, SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[5] By locking SHP2 in its inactive state, this compound effectively blocks this signal transmission, resulting in decreased ERK phosphorylation (p-ERK).[6][11] This suppression of RAS-ERK signaling is the primary mechanism behind this compound's anti-proliferative effects in cancer cells driven by RTK hyperactivation.[4][5]

RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP SHP2->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation This compound This compound This compound->Inhibition

This compound inhibits the RAS-ERK signaling pathway.
Immune Checkpoint Pathway

Beyond its role in oncogenic signaling, SHP2 is also a key downstream mediator for immune checkpoint receptors like Programmed Cell Death 1 (PD-1).[2][10] When PD-1 on a T cell binds to its ligand (PD-L1) on a tumor cell, SHP2 is recruited to the PD-1 receptor. This recruitment leads to the dephosphorylation of T-cell receptor signaling components, thereby suppressing T-cell activation and allowing the tumor to evade immune destruction.[10] By inhibiting SHP2, this compound can block this immunosuppressive signal, thereby restoring T-cell activity and promoting an anti-tumor immune response.[10] This suggests a dual mechanism for this compound: direct inhibition of tumor cell growth and enhancement of anti-tumor immunity.

cluster_0 Tumor Cell cluster_1 T Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Binds SHP2_T SHP2 PD1->SHP2_T Recruits TCR TCR Signaling SHP2_T->TCR Dephosphorylates & Inhibits T_Activation T Cell Activation TCR->T_Activation SHP099_T This compound SHP099_T->Inhibition_T

This compound blocks PD-1 immunosuppressive signaling.
Other Signaling Pathways

Studies have also implicated this compound in modulating other pathways. For instance, it has been shown to affect the PI3K/AKT pathway, though the effects appear to be cell-line dependent.[12][13] In some models, this compound suppressed AKT phosphorylation, while in others, no effect was observed.[11][12] Additionally, this compound has been found to activate STAT3 signaling in endothelial cells.[13]

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of wild-type SHP2 and also shows activity against certain SHP2 mutants. It exhibits exceptional selectivity, with no detectable activity against a large panel of other phosphatases and kinases, including the highly homologous SHP1.[6][11]

Table 1: Inhibitory Activity against SHP2 Variants

Target IC₅₀ (µM) Reference
SHP2 (wild-type) 0.071 [4][5][6]
SHP2 (wild-type) 0.690 [3]
SHP2 D61Y 1.241 [3]
SHP2 E69K 0.416 [3]
SHP2 A72V 1.968 [3]

| SHP2 E76K | 2.896 |[3] |

Table 2: Anti-proliferative and Pathway Inhibition Activity in Cell Lines

Cell Line Cancer Type Assay Endpoint IC₅₀ / EC₅₀ (µM) Reference
MV4-11 Acute Myeloid Leukemia Cell Growth 0.32 [3]
TF-1 Erythroleukemia Cell Growth 1.73 [3]
KYSE-520 Esophageal Squamous Cell Carcinoma Cell Proliferation 1.4 [11]
KYSE-520 Esophageal Squamous Cell Carcinoma p-ERK Inhibition ~0.25 [11]
MDA-MB-468 Breast Cancer p-ERK Inhibition ~0.25 [11]
PC9 Lung Adenocarcinoma Cell Proliferation 20.1 (4h), 7.5 (24h) [14]

| PC9GR | Lung Adenocarcinoma (Gefitinib-Resistant) | Cell Proliferation | 24.7 (4h), 8.9 (24h) |[14] |

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties, including oral bioavailability, making it suitable for in vivo studies.

Table 3: Pharmacokinetic Parameters of this compound

Parameter Species Value Reference
Oral Bioavailability (F) Mouse 46% [11]
Oral Exposure (5 mg/kg PO) Mouse 565 µM/h [11]
Permeability Caco-2 cells High, no apparent efflux [11]

| Solubility (pH 6.8 buffer) | - | >0.5 mM |[11] |

Key Experimental Protocols

Western Blot for Measuring p-ERK Inhibition

A common method to evaluate the cellular activity of this compound is to measure the phosphorylation status of ERK, a key downstream target of the SHP2-mediated pathway. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target engagement by this compound.[15]

Methodology

  • Cell Culture and Treatment:

    • Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 6-well plates and allow them to adhere overnight.[11][15]

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 2 hours.[11]

    • Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the RTK-SHP2 pathway.

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal protein loading for SDS-PAGE.[15]

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.[15]

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.[15]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition.

    • Normalize the results to the vehicle control to determine the percent inhibition of ERK phosphorylation.

Start Plate & Culture Cells Treatment Treat with this compound & Stimulate with Growth Factor Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (Western Blot) SDS->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect Chemiluminescent Detection Antibody->Detect Analysis Densitometry Analysis (p-ERK / Total ERK) Detect->Analysis End Result: % Inhibition Analysis->End

Experimental workflow for Western blot analysis.

Conclusion

This compound is a seminal molecule in the field of phosphatase inhibitors, demonstrating that highly selective and potent inhibition can be achieved through an allosteric mechanism. Its ability to stabilize the auto-inhibited conformation of SHP2 leads to the effective blockade of the RAS-ERK signaling pathway, which is a critical driver in many cancers. Furthermore, its role in modulating the PD-1 immune checkpoint pathway opens up possibilities for combination therapies in immuno-oncology. With its favorable oral bioavailability and demonstrated in vivo efficacy, this compound has established SHP2 as a tractable and promising therapeutic target for a range of human diseases.

References

SHP099: A Technical Guide to its Impact on Cellular Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of SHP099, a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It provides a comprehensive overview of its effects on cellular proliferation and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). By binding to a tunnel at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, this compound stabilizes SHP2 in an auto-inhibited conformation.[1][2][3] This stabilization prevents SHP2 from becoming catalytically active, thereby blocking its ability to dephosphorylate target proteins.

The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-ERK signaling pathway, a critical cascade for cell proliferation and survival.[1][2][3] SHP2 normally dephosphorylates specific residues on signaling adaptors like Grb2-associated binder 1 (GAB1), which in turn promotes the activation of RAS and the downstream MAPK/ERK cascade. By inhibiting SHP2, this compound effectively dampens this signal transmission, leading to reduced proliferation and, in many cases, induction of apoptosis in cancer cells.[4]

Beyond the RAS-ERK pathway, this compound has been shown to modulate other critical signaling networks, including the PI3K/AKT and STAT3 pathways, although these effects can be cell-type dependent.[4] Recent evidence also suggests that some of the anti-tumor effects of this compound may be attributed to off-target activities, such as the inhibition of autophagy.

Impact on Cellular Proliferation

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those with activating mutations in RTKs or dependencies on the RAS-ERK pathway.

Quantitative Data: Proliferation Inhibition

The half-maximal inhibitory concentration (IC50) values of this compound for cell proliferation vary depending on the cancer cell line and the specific mutation driving its growth. The following table summarizes representative IC50 values from various studies.

Cell LineCancer TypeIC50 (µM)Reference
MV4-11Acute Myeloid Leukemia0.32[1]
TF-1Erythroleukemia1.73[1]
4T1Breast Cancer32.4 - 119.3[1]
KYSE-520 (pERK1/2)Esophageal Squamous Cell Carcinoma~0.24[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and culture medium.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay start Seed cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze G cluster_workflow Experimental Workflow: Annexin V/PI Assay start Seed and treat cells with this compound harvest Harvest cells (adherent and floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin-binding buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze G cluster_pathway This compound-Mediated Inhibition of the RAS-ERK Pathway RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation This compound This compound This compound->SHP2

References

The Allosteric SHP2 Inhibitor SHP099: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SHP099, a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), has garnered significant attention in oncological research. Its ability to stabilize SHP2 in an auto-inhibited conformation presents a promising therapeutic strategy for cancers driven by receptor tyrosine kinase (RTK) signaling.[1] A thorough understanding of its pharmacokinetic profile and oral bioavailability is paramount for its continued development and clinical translation. This technical guide synthesizes the available preclinical data on this compound, offering insights into its absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental methodologies employed in its evaluation.

Quantitative Pharmacokinetic Parameters

While extensive quantitative pharmacokinetic data for this compound is not publicly available in a consolidated format, preclinical studies have consistently demonstrated its oral bioavailability and dose-dependent in vivo activity.[1][2] Single-dose pharmacokinetic and pharmacodynamic (PK/PD) studies have been conducted in nude mice and rats, revealing a direct correlation between plasma concentration and target engagement.[2]

Below is a summary of the qualitative and semi-quantitative pharmacokinetic characteristics of this compound based on available literature.

ParameterSpeciesDosageObservationCitation
Oral Bioavailability Mouse, RatNot SpecifiedThis compound is orally bioavailable and efficacious in mouse tumor xenograft models.[1][3][1][3]
Plasma Concentration Nude MiceSingle DoseAchieved time and dose-dependent increases in plasma concentrations.[2]
Target Engagement Nude MiceSingle DoseReductions in tumor pERK levels were observed with increasing plasma concentrations.[2]
Efficacy Nude Rats8, 25, 75 mg/kgDose-dependent inhibition of KYSE520 tumor xenograft growth was observed.[2]

Experimental Protocols

The following sections outline the likely experimental methodologies used in the preclinical pharmacokinetic evaluation of this compound, based on standard practices in the field.

In Vivo Pharmacokinetic Studies

Animal Models: Preclinical pharmacokinetic studies of this compound have utilized immunocompromised mouse and rat models, often bearing human tumor xenografts (e.g., KYSE520 esophageal squamous cell carcinoma).[2] The use of such models allows for the concurrent evaluation of pharmacokinetic and pharmacodynamic endpoints.

Dosing and Sample Collection: this compound is typically administered orally (p.o.) via gavage. For intravenous (i.v.) administration, the compound is likely formulated in a suitable vehicle for injection. Blood samples are collected at various time points post-administration from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point. Plasma is then isolated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methods

Quantification of this compound in Plasma: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples using an organic solvent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation to remove the precipitated proteins. The supernatant is then injected into the LC-MS/MS system for quantification. A standard curve with known concentrations of this compound is used to determine the concentration in the study samples.

Signaling Pathway and Experimental Workflow

This compound exerts its therapeutic effect by inhibiting the SHP2 phosphatase, a critical node in the RAS-ERK signaling pathway. This pathway is a major driver of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS activates RAS RAS SOS->RAS activates SHP2->RAS promotes activation This compound This compound (Allosteric Inhibitor) This compound->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates & activates

Caption: SHP2's role in the RAS-ERK signaling cascade and its inhibition by this compound.

The workflow for a typical preclinical study evaluating the pharmacokinetics and efficacy of this compound is depicted below.

Experimental_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Tumor-Bearing Animal Model (e.g., Mouse, Rat) Dosing Oral Administration of this compound Animal_Model->Dosing PD_Analysis Pharmacodynamic Analysis (pERK levels) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis LCMS LC-MS/MS Analysis (Quantification of this compound) Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for SHP099, an Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SHP099 is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in various human cancers.[3][4] this compound stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1] This allosteric inhibition prevents SHP2 from adopting its active conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on RTK signaling.

These application notes provide a summary of the in vitro cellular activities of this compound and detailed protocols for key cell-based assays to evaluate its efficacy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against SHP2 Enzymes
Enzyme TargetIC50 (µM)Notes
SHP2 (Wild-Type)0.071 - 0.690Potent inhibition of wild-type SHP2.[1][5]
SHP2 D61Y1.241Mutant associated with Noonan syndrome.[5]
SHP2 E69K0.416Mutant found in leukemia.[5]
SHP2 A72V1.968Mutant associated with Noonan syndrome.[5]
SHP2 E76K2.896Oncogenic mutant that destabilizes the auto-inhibited conformation.[5]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (µM)Notes
MV-4-11Acute Myeloid LeukemiaCell Viability0.32[5]
TF-1ErythroleukemiaCell Viability1.73[5]
KYSE-520Esophageal Squamous Cell Carcinomap-ERK Inhibition~0.25SHP2-dependent cell line.[1]
KYSE-520Esophageal Squamous Cell CarcinomaCell Proliferation5.14[6]
MDA-MB-468Breast Cancerp-ERK Inhibition~0.25SHP2-dependent cell line.[1]
Detroit 562Pharyngeal CarcinomaCell Proliferation3.76EGFR-driven cell line.[6]
PC9Non-Small Cell Lung CancerCell Viability7.536 (24h)[7]
PC9GRNon-Small Cell Lung CancerCell Viability8.900 (24h)[7]
RPMI-8226Multiple MyelomaCell ViabilityDose-dependent[8]
NCI-H929Multiple MyelomaCell ViabilityDose-dependent[8]
SUM-52Breast CancerCell Proliferation49.62FGFR-driven, resistant to this compound.[6]
KATO IIIGastric CarcinomaCell Proliferation17.28FGFR-driven, resistant to this compound.[6]
JHH-7Hepatocellular CarcinomaCell Proliferation45.32FGFR-driven, resistant to this compound.[6]
Hep3BHepatocellular CarcinomaCell Proliferation19.08FGFR-driven, resistant to this compound.[6]
4T1Breast CancerCell Viability32.4 - 119.3[5]

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_ras RAS-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras RAS Grb2_Sos->Ras SHP2->Ras Dephosphorylates inhibitory sites This compound This compound This compound->SHP2 Allosteric Inhibition Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: SHP2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., KYSE-520, RPMI-8226) start->cell_culture treatment 2. Treatment with this compound (Dose-response and time-course) cell_culture->treatment assay_choice 3. Select Assay treatment->assay_choice western_blot Western Blot (p-ERK/Total ERK) assay_choice->western_blot Mechanism cell_viability Cell Viability Assay (CCK-8 / MTT) assay_choice->cell_viability Viability colony_formation Colony Formation Assay assay_choice->colony_formation Long-term Survival data_analysis 4. Data Analysis (IC50 determination, etc.) western_blot->data_analysis cell_viability->data_analysis colony_formation->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK, a key downstream effector of the SHP2 signaling pathway.

Materials and Reagents:

  • Cancer cell lines (e.g., KYSE-520, MDA-MB-468)

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SHP2 (Tyr542), anti-total SHP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials and Reagents:

  • Cancer cell lines (e.g., RPMI-8226, NCI-H929)

  • This compound

  • Cell culture medium

  • 96-well plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for different time points (e.g., 24, 48, 72 hours).[8]

  • Assay:

    • For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

    • For MTT: Add MTT reagent and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and incubate until the formazan (B1609692) crystals are dissolved.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials and Reagents:

  • Cancer cell lines

  • This compound

  • Cell culture medium

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the appropriate concentration of this compound every 2-3 days.

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol (B129727) or paraformaldehyde.

    • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of this compound to SHP2 in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials and Reagents:

  • Cells expressing the target protein (e.g., HEK293T cells transiently transfected with SHP2)

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 384-well plate

  • Thermal cycler

  • Equipment for protein detection (e.g., Western blot or InCell Pulse technology)

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) at the desired concentration and incubate.

  • Heating: Aliquot the cell suspension into PCR tubes or a 384-well plate and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble SHP2 in the supernatant at each temperature using Western blotting or a more high-throughput method like the InCell Pulse assay.[9]

  • Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.[10] A dose-dependent stabilization of SHP2 by this compound can also be assessed.[10]

References

Determining the Optimal Concentration of SHP099 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

This document provides detailed application notes and experimental protocols for determining the optimal concentration of SHP099, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), for use in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as cancer biology and signal transduction.

Introduction

This compound is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2 phosphatase.[][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4][5] It is a key component of the RAS-ERK signaling pathway, which is frequently hyperactivated in various human cancers.[2][3][5][6] By stabilizing SHP2 in an auto-inhibited conformation, this compound prevents its catalytic activity, leading to the suppression of the RAS-ERK pathway and subsequent inhibition of cancer cell proliferation.[2][3][5][6][7] Determining the optimal concentration of this compound is critical for achieving the desired biological effect while minimizing off-target effects. This document outlines a systematic approach to identify the appropriate concentration range for specific cell lines and experimental endpoints.

Mechanism of Action

This compound binds to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[] This binding event locks the enzyme in a closed, auto-inhibited conformation, preventing it from becoming catalytically active.[][8][9] The primary downstream consequence of SHP2 inhibition by this compound is the attenuation of the RAS-ERK signaling cascade.[2][3][5][6][10]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activates SHP2_active->RAS promotes SOS binding This compound This compound This compound->SHP2_active inhibits

Figure 1: Simplified signaling pathway of SHP2 and the inhibitory action of this compound.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line and its underlying genetic dependencies. The following tables summarize reported IC50 values for this compound in various contexts.

Table 1: Biochemical and Cellular IC50 Values of this compound

Target/Cell LineIC50 Value (µM)Notes
SHP2 (biochemical assay)0.071Potent direct inhibition of the enzyme.[][2][3]
p-ERK Inhibition (KYSE-520)~0.25Half-maximal effective concentration for pathway inhibition.[6][11]
MV4-11 (AML)0.32Acute Myeloid Leukemia cell line.[10]
TF-1 (Erythroleukemia)1.73Erythroleukemia cell line.[10]
KYSE-520 (Esophageal)1.4Esophageal squamous cell carcinoma.[11][12]
Detroit 562 (Pharynx)3.76Metastatic pharynx carcinoma.[4]
PC9 (Lung Adenocarcinoma)7.536 (24h)Non-small cell lung cancer cell line.[13]
PC9GR (Lung Adenocarcinoma)8.900 (24h)Osimertinib-resistant PC9 cells.[13]
KATO III (Gastric)17.28Gastric carcinoma cell line.[4]
Hep3B (Hepatocellular)19.08Hepatocellular carcinoma cell line.[4]
JHH-7 (Hepatocellular)45.32Hepatocellular carcinoma cell line.[4]
SUM-52 (Breast)49.62Breast cancer cell line.[4]

Table 2: General Concentration Ranges for In Vitro Experiments

Experiment TypeConcentration Range (µM)Notes
Initial Dose-Response0.01 - 50A wide range to capture the full dose-response curve.
Pathway Inhibition (p-ERK)0.1 - 10To assess target engagement and downstream signaling.[6]
Cell Proliferation/Viability0.1 - 30Dependent on cell line sensitivity.[6]
Colony Formation Assays1 - 10Long-term assessment of anti-proliferative effects.[6]
Endothelial Cell Studies5 - 20HUVEC and BMEC cell lines.[14]

Experimental Protocols

To determine the optimal this compound concentration for a specific cell line and experimental goal, a systematic approach involving a dose-response analysis is recommended.

experimental_workflow start Start: Prepare this compound Stock (e.g., 10 mM in DMSO) step1 1. Cell Seeding Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot) start->step1 step2 2. Dose-Response Treatment Prepare serial dilutions of this compound. Treat cells with a range of concentrations (e.g., 0.01 to 50 µM) and a vehicle control (DMSO) step1->step2 step3 3. Incubation Incubate for a defined period (e.g., 2-6h for signaling, 24-72h for viability) step2->step3 step4a 4a. Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) step3->step4a Long-term (24-72h) step4b 4b. Western Blot Analysis (p-ERK, total ERK) step3->step4b Short-term (2-6h) step5a 5a. Data Analysis Calculate IC50 for cell viability. Plot dose-response curve. step4a->step5a step5b 5b. Data Analysis Quantify band intensities. Determine EC50 for p-ERK inhibition. step4b->step5b end End: Determine Optimal Concentration Select concentration based on IC50/EC50 and desired biological effect. step5a->end step5b->end

Figure 2: Experimental workflow for determining the optimal concentration of this compound.

Protocol 1: Determination of IC50 for Cell Viability

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.01 µM to 50 µM. b. Include a vehicle-only control (DMSO concentration should match the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubation: a. Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: a. Following incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan (B1609692) crystals). b. Read the absorbance or luminescence on a plate reader at the appropriate wavelength.

  • Data Analysis: a. Normalize the data to the vehicle-treated control wells (set to 100% viability). b. Plot the normalized viability (%) against the log of this compound concentration. c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Assessment of Pathway Inhibition by Western Blot

This protocol is used to determine the effective concentration (EC50) of this compound for inhibiting the phosphorylation of its downstream target, ERK.

Materials and Reagents:

  • Cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 80-90% confluency at the time of harvest.[7] b. Allow cells to adhere overnight. c. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) or a vehicle control.[7] d. Incubate for a short period, typically 2 to 6 hours, to observe direct effects on signaling.[7]

  • Cell Lysis: a. Place plates on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS.[7] c. Add an appropriate volume of ice-cold lysis buffer to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7] e. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

  • Western Blotting: a. Determine the protein concentration of each lysate. b. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[7] c. Load samples onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane for 1 hour at room temperature.[7] f. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.[7] g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again and apply the chemiluminescent substrate. i. Capture the image using an imaging system.

  • Data Analysis: a. Perform densitometry analysis on the bands using software like ImageJ. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Plot the normalized p-ERK/total ERK ratio against the this compound concentration to determine the concentration that effectively inhibits ERK phosphorylation.

By following these protocols, researchers can systematically determine the optimal working concentration of this compound for their specific cell model and experimental needs, ensuring reliable and reproducible results.

References

Application Notes and Protocols for SHP099: Solubility and In Vivo Study Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of SHP099, a potent and selective allosteric inhibitor of SHP2 phosphatase, and a comprehensive protocol for its preparation for in vivo studies. The provided methodologies are based on established preclinical research to ensure reproducibility and efficacy in experimental settings.

This compound: Overview and Mechanism of Action

This compound is an orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) with a reported IC50 value of approximately 0.071 μM.[1][2][3] It functions by stabilizing SHP2 in an auto-inhibited conformation, thereby preventing its catalytic activity.[4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, most notably the RAS-ERK (MAPK) and PI3K pathways, which are frequently dysregulated in various cancers.[6][7] By inhibiting SHP2, this compound effectively suppresses downstream signaling, leading to the inhibition of cancer cell proliferation.[3][5][7] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models.[1][7]

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize the solubility and formulation data for this compound.

Table 1: this compound Solubility Data

SolventConcentrationNotes
DMSO78 mg/mL (200.65 mM)Fresh DMSO is recommended as moisture can reduce solubility.[1]
DMSO30 mg/mL-
Water10 mg/mLRequires sonication and heating to 60°C for 10 minutes.[1]
Ethanol10 mg/mL-
DMF30 mg/mL-
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL-

Table 2: Reported Formulations for In Vivo Studies

Vehicle CompositionRoute of AdministrationDosage
0.6% Hydroxypropyl methylcellulose (B11928114) (HPMC), 0.4% Tween80, 0.9% SalineOral gavage75 mg/kg of body weight
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot specifiedSolubility: ≥ 1.2 mg/mL (clear solution)
10% DMSO, 90% (20% SBE-β-CD in saline)Not specifiedSolubility: ≥ 1.2 mg/mL (clear solution)
10% DMSO, 90% Corn oilNot specifiedSolubility: ≥ 1.2 mg/mL (clear solution)

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol details the preparation of a 7.5 mg/mL this compound suspension for oral administration to achieve a dosage of 75 mg/kg in a 20g mouse (10 mL/kg dosing volume).

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween 80

  • 0.9% Saline solution, sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile water for injection or Milli-Q water

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Pipettes and sterile tips

Procedure:

  • Prepare the Vehicle Solution (0.6% HPMC, 0.4% Tween 80 in 0.9% Saline): a. In a sterile 50 mL conical tube, add 0.06 g of HPMC. b. Add approximately 5 mL of hot sterile water (around 60-70°C) to the HPMC and vortex vigorously to disperse the powder. c. Add 0.04 mL of Tween 80 to the HPMC suspension. d. Add 0.9% sterile saline to bring the total volume to 10 mL. e. Place a sterile magnetic stir bar in the tube and stir the solution on a magnetic stirrer until the HPMC is fully dissolved and the solution is clear. This may take several hours. It is often convenient to prepare this the day before and leave it stirring overnight at 4°C.

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound. For a 10 mL final volume at 7.5 mg/mL, you will need 75 mg of this compound. b. Place the weighed this compound powder into a sterile 15 mL conical tube. c. Add a small volume (e.g., 1-2 mL) of the prepared vehicle solution to the this compound powder. d. Vortex thoroughly to create a uniform slurry and break up any clumps. e. Gradually add the remaining vehicle solution to the slurry while continuously vortexing or stirring to ensure a homogenous suspension. f. Bring the final volume to 10 mL with the vehicle solution.

  • Administration: a. Before each administration, ensure the this compound suspension is thoroughly mixed by vortexing to guarantee uniform dosing. b. Administer the suspension to the animals via oral gavage at the calculated volume based on their body weight (e.g., 10 mL/kg).

Visualizations

This compound Mechanism of Action: Inhibition of the RAS-ERK Signaling Pathway

SHP099_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Recruitment to phosphotyrosine sites SHP2_active->RAS Dephosphorylates inhibitory sites on RAS regulators MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2_active Allosteric Inhibition

Caption: this compound allosterically inhibits SHP2, preventing RAS activation and downstream ERK signaling.

Experimental Workflow: Preparation of this compound for In Vivo Oral Gavage

SHP099_Preparation_Workflow cluster_vehicle Vehicle Preparation (0.6% HPMC, 0.4% Tween 80 in 0.9% Saline) cluster_suspension This compound Suspension Preparation cluster_admin Administration HPMC 1. Weigh HPMC HotWater 2. Disperse in hot water HPMC->HotWater Tween 3. Add Tween 80 HotWater->Tween Saline 4. Add 0.9% Saline to final volume Tween->Saline Stir 5. Stir until dissolved Saline->Stir Slurry 7. Create slurry with small amount of vehicle Stir->Slurry Vehicle Ready Weighthis compound 6. Weigh this compound Weighthis compound->Slurry Dilute 8. Gradually add remaining vehicle Slurry->Dilute FinalVolume 9. Adjust to final volume Dilute->FinalVolume Vortex 10. Vortex before each dose FinalVolume->Vortex Suspension Ready Administer 11. Administer via oral gavage Vortex->Administer

Caption: Step-by-step workflow for preparing this compound suspension for in vivo oral administration.

References

Application Notes: Probing the Inhibition of the MAPK/ERK Signaling Pathway by SHP099 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for utilizing Western blotting to detect the inhibition of ERK phosphorylation (p-ERK) mediated by SHP099, a potent and selective allosteric inhibitor of SHP2. The non-receptor protein tyrosine phosphatase SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making SHP2 an attractive therapeutic target.[2][3] this compound stabilizes SHP2 in an auto-inhibited conformation, thereby suppressing downstream ERK signaling.[2][3] This document offers a detailed methodology for sample preparation, protein analysis, and data interpretation to quantitatively assess the efficacy of this compound in cellular models.

Introduction to SHP2 and the ERK Signaling Pathway

The SHP2 protein, encoded by the PTPN11 gene, plays a pivotal role in cell signaling. Downstream of growth factor receptor activation, SHP2 is recruited to multi-protein complexes, where it dephosphorylates specific substrates, ultimately leading to the activation of Ras and the subsequent phosphorylation cascade of the MAPK pathway (Raf-MEK-ERK).[1] The terminal kinase in this cascade, ERK, when phosphorylated, translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[4] In many cancer types, aberrant activation of the ERK pathway drives tumor growth and survival.[1][5]

This compound is a small molecule inhibitor that allosterically binds to SHP2, locking it in an inactive state.[2][6] This prevents the dephosphorylation of its targets and consequently inhibits the activation of the Ras-ERK pathway, leading to a reduction in phosphorylated ERK (p-ERK).[1][2][3] Western blotting is a robust and widely used technique to measure the levels of p-ERK relative to total ERK, providing a direct readout of this compound's inhibitory activity.[4][6]

Data Presentation

The inhibitory effect of this compound on ERK phosphorylation can be quantified by densitometric analysis of Western blot bands. The ratio of p-ERK to total ERK is calculated to normalize for protein loading variations.

Table 1: Inhibitory Concentrations of this compound

This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound from enzymatic and cell-based assays. This information is critical for designing experiments with appropriate dose ranges.

Target/Cell LineIC50/EC50 ValueNotes
SHP2 (enzymatic assay)0.071 µMPotent and direct inhibition of SHP2 phosphatase activity.[2]
KYSE-520 cells (p-ERK)~0.24 µMHalf-maximal effective concentration for p-ERK1/2 inhibition.[6]
MV4-11 cells0.32 µMInhibition of cancer cell growth.[6]
TF-1 cells1.73 µMInhibition of cancer cell growth.[6]

Table 2: Representative Quantitative Western Blot Data

This table illustrates a typical presentation of quantitative data from a Western blot experiment designed to assess the dose-dependent inhibition of p-ERK by this compound.

Treatment Groupp-ERK / Total ERK Ratio (Normalized to Control)Standard Deviationp-value vs. Control
Vehicle Control (DMSO)1.00± 0.11-
This compound (1 µM)0.62± 0.08< 0.05
This compound (5 µM)0.28± 0.06< 0.01
This compound (10 µM)0.11± 0.04< 0.001

Mandatory Visualizations

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive activates SOS SOS Grb2->SOS SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Ras_GDP Ras-GDP SHP2_active->Ras_GDP promotes GDP/GTP exchange via SOS Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->SHP2_inactive allosterically inhibits

Caption: SHP2-mediated ERK signaling pathway and the point of allosteric inhibition by this compound.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment (e.g., with this compound) cell_lysis 2. Cell Lysis (with phosphatase inhibitors) cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-ERK, overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection stripping 10. Membrane Stripping detection->stripping analysis 12. Densitometry & Analysis detection->analysis total_erk_ab 11. Re-probing (anti-total-ERK) stripping->total_erk_ab total_erk_ab->detection re-detection

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line known to have an active Ras-ERK pathway (e.g., RTK-driven cancer cells).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium and Supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride).[7]

  • Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels).

  • Running Buffer: (Tris/Glycine/SDS).

  • Transfer Buffer: (Tris/Glycine with 20% methanol).[8]

  • PVDF or Nitrocellulose Membranes [6]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][7][8] Note: Do not use milk for blocking as it contains phosphoproteins that can cause high background.[7]

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (typically 1:1000 dilution).[6]

    • Rabbit anti-total-ERK1/2 antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (typically 1:5000 dilution).[6]

  • Chemiluminescent Substrate: (e.g., ECL substrate).

  • Stripping Buffer: (e.g., a commercial stripping buffer or a lab-prepared solution).

Detailed Methodology
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[7]

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 2, 6, or 24 hours).[1][9]

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.[4]

    • Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[4][7]

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4]

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.[4]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

    • Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • To an equal amount of protein from each sample (e.g., 20-30 µg), add Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples into the wells of an SDS-PAGE gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.[8]

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][8]

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[6][7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[6][7]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[6][7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[6][7]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities for p-ERK using densitometry software (e.g., ImageJ).

  • Stripping and Re-probing for Total ERK:

    • To normalize the p-ERK signal, strip the membrane to remove the bound antibodies.

    • Wash the membrane thoroughly after stripping.

    • Block the membrane again with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against total ERK1/2 for 1-2 hours at room temperature or overnight at 4°C.

    • Repeat the washing and secondary antibody incubation steps as described above.

    • Capture the chemiluminescent signal for total ERK and quantify the band intensities.

  • Data Normalization and Interpretation:

    • For each sample, calculate the ratio of the p-ERK band intensity to the total ERK band intensity.

    • Normalize these ratios to the vehicle control to determine the fold change in ERK phosphorylation.

    • A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective inhibition of the ERK pathway by this compound.

References

Application Notes and Protocols: Combining SHP099 with Other Kinase Inhibitors in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. The allosteric inhibitor SHP099 has emerged as a valuable tool to probe the function of SHP2 and as a potential therapeutic agent. This document provides detailed application notes and protocols for combining this compound with other kinase inhibitors to explore synergistic anti-cancer effects and overcome drug resistance.

Recent research has demonstrated that combining this compound with various kinase inhibitors can lead to enhanced tumor growth inhibition in preclinical models.[1][2] This potentiation is often achieved by overcoming adaptive resistance mechanisms that frequently limit the efficacy of single-agent kinase inhibitors.[2][3] For instance, inhibition of the MAPK pathway can trigger a feedback reactivation of upstream RTKs, a response that can be abrogated by concurrent SHP2 inhibition with this compound.[2][3]

I. Rationale for Combining this compound with Other Kinase Inhibitors

The primary rationale for combining this compound with other kinase inhibitors lies in the central role of SHP2 in mediating signaling from RTKs to the RAS-MAPK pathway. Many targeted therapies, such as EGFR, ALK, and MEK inhibitors, can be undermined by feedback loops that reactivate this pathway. This compound can block this reactivation, leading to a more sustained and potent inhibition of downstream signaling.

Key Combination Strategies:
  • With Receptor Tyrosine Kinase (RTK) Inhibitors: In cancers driven by oncogenic RTKs like EGFR, ALK, and ROS1, this compound can enhance the efficacy of specific TKIs by suppressing the persistent ERK signaling that contributes to drug resistance.[1][4][5][6]

  • With MEK Inhibitors: Adaptive resistance to MEK inhibitors often involves the upregulation of RTKs. Combining a MEK inhibitor with this compound can prevent this feedback activation and lead to synergistic anti-tumor effects in various cancers, including those with KRAS mutations.[2][3][7]

  • With KRAS G12C Inhibitors: SHP2 inhibition can potentiate the effects of KRAS G12C inhibitors by increasing the population of KRAS G12C in the inactive, GDP-bound state, which is the target of these specific inhibitors.[8]

  • With mTOR Inhibitors: Dual inhibition of the PI3K/AKT/mTOR and RAS/MAPK pathways is a promising strategy. Combining this compound with an mTOR inhibitor can lead to synergistic apoptosis in cancer cells.[9][10][11]

  • With Immune Checkpoint Inhibitors: SHP2 is also involved in regulating immune cell function. Combining this compound with PD-1/PD-L1 inhibitors can enhance anti-tumor immunity.[12][13]

II. Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the combination of this compound with other kinase inhibitors.

Table 1: In Vitro Synergistic Effects of this compound in Combination with Other Kinase Inhibitors

Cancer TypeCell Line(s)Combination PartnerEffectReference(s)
NSCLC (ALK+)H3122Alectinib (100 nM)Marked growth inhibition[1]
NSCLC (ROS1+)HCC78Crizotinib (1 µM)Marked growth inhibition[1]
NSCLC (EGFR mut)PC-9, HCC827Osimertinib (100 nM)Marked growth inhibition[1]
KRAS-mutant CancersMultipleTrametinib (MEKi)Synergistic inhibition of proliferation[2]
KRAS G12C NSCLCMultipleARS1620 (KRAS G12C inh)Synergistic antiproliferative effect[8]
Hepatocellular CarcinomaMultipleAZD8055 (mTORi)Synergistic induction of apoptosis[9]
Multiple MyelomaRPMI-8226, NCI-H929BortezomibSynergistic cytotoxicity[14]

Table 2: In Vivo Efficacy of this compound Combination Therapies

Cancer ModelCombination PartnerKey FindingsReference(s)
NSCLC Xenograft (ALK+)AlectinibEnhanced tumor growth inhibition[1]
KRAS-mutant Pancreatic Cancer XenograftTrametinibSignificant tumor growth inhibition[2]
Colon Cancer XenograftAnti-PD-1 AntibodyEnhanced tumor growth control[12][13]
KRAS-amplified GEA XenograftLapatinibSignificantly suppressed tumor growth[7]
Esophageal Squamous Cell Carcinoma Xenograft (KYSE520)MonotherapyDose-dependent tumor growth inhibition[15]

III. Experimental Protocols

A. In Vitro Cell Proliferation and Synergy Analysis

Objective: To determine the synergistic effect of combining this compound with another kinase inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and other kinase inhibitors)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination kinase inhibitor. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the drug combinations and single agents as controls. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 72 to 96 hours.[6]

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

B. Immunoblotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound in combination with another kinase inhibitor on key signaling pathways (e.g., RAS-MAPK, PI3K-AKT).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and combination kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-SHP2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination inhibitor, or both for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualization: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein phosphorylation levels.

C. In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • This compound and combination kinase inhibitor formulated for in vivo use

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination inhibitor alone, and combination).[7]

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound can be administered orally.[7]

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific duration).

  • Data Analysis: Plot tumor growth curves for each treatment group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ERK).

IV. Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P PI3K PI3K RTK->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP loading SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->SHP2 inhibits Kinase_Inhibitor Kinase Inhibitor (e.g., MEKi, TKI) Kinase_Inhibitor->RTK inhibits Kinase_Inhibitor->MEK inhibits

Caption: SHP2's central role in the RTK-RAS-MAPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Culture (Cancer Cell Lines) drug_treatment 2. Drug Treatment (this compound +/- Kinase Inhibitor) cell_culture->drug_treatment proliferation_assay 3a. Proliferation Assay (e.g., CellTiter-Glo) drug_treatment->proliferation_assay western_blot 3b. Western Blot (p-ERK, p-AKT) drug_treatment->western_blot synergy_analysis 4. Synergy Analysis (Combination Index) proliferation_assay->synergy_analysis xenograft 1. Xenograft Model (Tumor Implantation) treatment_groups 2. Randomization into Treatment Groups xenograft->treatment_groups drug_admin 3. Drug Administration treatment_groups->drug_admin tumor_monitoring 4. Tumor Growth & Body Weight Monitoring drug_admin->tumor_monitoring efficacy_analysis 5. Efficacy Analysis (Tumor Growth Inhibition) tumor_monitoring->efficacy_analysis

Caption: General workflow for preclinical evaluation of this compound combinations.

Logical_Relationship cluster_problem Challenge in Targeted Therapy cluster_solution Combination Strategy kinase_inhibitor Single Agent Kinase Inhibitor resistance Adaptive Resistance (Feedback Reactivation of MAPK Pathway) kinase_inhibitor->resistance combination Combination Therapy kinase_inhibitor->combination resistance->kinase_inhibitor limits efficacy This compound This compound This compound->resistance blocks This compound->combination synergy Synergistic Anti-Tumor Effect combination->synergy

Caption: Rationale for combining this compound to overcome adaptive resistance.

References

SHP099: A Tool for Interrogating and Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted cancer therapies is a significant clinical challenge, often driven by the activation of bypass signaling pathways that reactivate critical downstream effectors, most notably the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2), encoded by the PTPN11 gene, has emerged as a key signaling node in many of these resistance mechanisms.[1][2][3][4] As a non-receptor protein tyrosine phosphatase, SHP2 plays a crucial role in transducing signals from receptor tyrosine kinases (RTKs) to RAS, thereby activating the MAPK pathway.[4][5][6] The development of potent and selective allosteric inhibitors of SHP2, such as SHP099, has provided a valuable pharmacological tool to investigate and potentially overcome these resistance pathways.[5][7]

This compound stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity and subsequent downstream signaling.[5][7][8] This mechanism of action makes this compound a powerful agent to probe the dependencies of cancer cells on SHP2-mediated signaling, particularly in the context of adaptive resistance to various targeted therapies, including MEK, EGFR, ALK, and BRAF inhibitors.[1][9][10] These application notes provide an overview of the use of this compound in studying drug resistance, along with detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action: Overcoming Adaptive Resistance

Adaptive resistance to targeted therapies, such as MEK inhibitors, often involves the feedback activation of multiple RTKs.[1][3][11] This RTK-driven reactivation of the MAPK pathway circumvents the initial drug-induced inhibition. SHP2 is a critical downstream effector for a multitude of RTKs, positioning it as a central node in these resistance mechanisms.[2][10] By inhibiting SHP2, this compound can block the signals from these reactivated RTKs, thereby preventing the reactivation of the RAS-ERK pathway and restoring sensitivity to the primary targeted agent.[1][2][9] This combinatorial approach has shown efficacy in various preclinical cancer models, including those for pancreatic, lung, ovarian, and breast cancer.[1][3]

Data Presentation: Efficacy of this compound in Overcoming Resistance

The following tables summarize the quantitative data on the efficacy of this compound as a single agent and in combination with other targeted therapies in various cancer cell lines and preclinical models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (μM)Combination AgentObservationsReference
MV-4-11Acute Myeloid Leukemia0.32-Single agent activity[12]
TF-1Erythroleukemia1.73-Single agent activity[12]
MOLM-13Acute Myeloid Leukemia1.3-Sensitive to single agent this compound[13]
H358Non-Small Cell Lung Cancer-Trametinib (MEKi)Synergistic inhibition of proliferation[1]
MIAPaCa-2Pancreatic Cancer-Trametinib (MEKi)Greater sensitivity to combined treatment[14]
Calu-1Non-Small Cell Lung Cancer-Trametinib (MEKi)Effective suppression of cell growth[14]
KYSE520Esophageal Squamous Cell Carcinoma~0.25 (p-ERK inhibition)-Inhibition of p-ERK and cell growth[8]
A375Melanoma~23 (EC50)-SHP2-independent autophagy inhibition at higher concentrations[15]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelTreatmentDosageOutcomeReference
KRAS-mutant Pancreatic XenograftThis compound + Trametinib75 mg/kg this compound, 1 mg/kg Trametinib (daily)Significant tumor growth suppression[1]
KRAS-mutant Lung XenograftThis compound + Trametinib75 mg/kg this compound, 1 mg/kg Trametinib (daily)Enhanced anti-tumor efficacy[1]
Multiple Myeloma XenograftThis compound75 mg/kg (daily)Reduced tumor size and weight[16]
Multiple Myeloma XenograftRMC-4550 (another SHP2i)30 mg/kg (daily)Reduced tumor size and weight[16]
BRAF V600E Colorectal XenograftThis compound + Dabrafenib + TrametinibNot specifiedSuppressed tumor growth[10]
Colon Cancer Xenograft (CT-26)This compound + PD-1 inhibitorNot specifiedEnhanced tumor growth control[10]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on drug resistance mechanisms are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound, alone or in combination with another inhibitor, on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Combination drug (e.g., MEK inhibitor)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with vehicle control (e.g., DMSO) and single-agent controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and other signaling pathways.

Materials:

  • Cancer cell lines

  • This compound and other inhibitors

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-p-SHP2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and/or other inhibitors at the desired concentrations and time points.

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add lysis buffer to each well and scrape the cells.

  • Protein Extraction: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose (B11928114) and 0.2% Tween 80)

  • Combination drug formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in PBS or a mixture with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, this compound + combination drug).

  • Drug Administration: Administer this compound and the combination drug at the predetermined doses and schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in drug resistance and the experimental workflows to study the effects of this compound.

SHP099_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 Activation SHP2 SHP2 RTK->SHP2 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibition MEKi MEK Inhibitor MEKi->MEK Inhibition

Caption: this compound inhibits SHP2, blocking RTK-mediated RAS activation.

Adaptive_Resistance_and_SHP099_Intervention cluster_pathway MAPK Pathway cluster_inhibitors Therapeutic Intervention RTK Multiple RTKs SHP2 SHP2 RTK->SHP2 Signal Transduction RAS RAS SHP2->RAS MEK MEK RAS->MEK Reactivation MEK->RTK Feedback Activation ERK ERK MEK->ERK Resistance Drug Resistance ERK->Resistance MEKi MEK Inhibitor MEKi->MEK This compound This compound This compound->SHP2 Inhibition

Caption: this compound overcomes MEK inhibitor resistance by blocking feedback activation.

Experimental_Workflow_this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment This compound +/- Other Inhibitors CellCulture->Treatment Viability Cell Viability Assays (MTT, etc.) Treatment->Viability WesternBlot Western Blot (p-ERK, p-AKT) Treatment->WesternBlot Xenograft Tumor Xenograft Model Dosing This compound +/- Other Inhibitors (Oral Gavage) Xenograft->Dosing Monitoring Tumor Growth & Body Weight Dosing->Monitoring Analysis Ex Vivo Analysis (IHC, WB) Monitoring->Analysis

Caption: Workflow for evaluating this compound in preclinical cancer models.

Conclusion

This compound is a critical tool for dissecting the mechanisms of drug resistance mediated by the reactivation of RTK signaling. Its ability to potently and selectively inhibit SHP2 allows for the targeted investigation of this key signaling node. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their studies to better understand and develop strategies to overcome therapeutic resistance in cancer. The combination of this compound with various targeted agents represents a promising approach to enhance and prolong the efficacy of cancer therapies.

References

Application of SHP099 in Acute Myeloid Leukemia Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SHP099, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), in the context of acute myeloid leukemia (AML) research. These guidelines are intended to assist in the design and execution of preclinical studies to evaluate the efficacy and mechanism of action of this compound in AML models.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] In acute myeloid leukemia (AML), particularly in subtypes driven by activating mutations in RTKs such as FLT3 (FMS-like tyrosine kinase 3), SHP2 is a crucial component of the oncogenic signaling cascade, primarily through the RAS-ERK pathway, promoting cell proliferation and survival.[1][3][4] this compound is a first-in-class allosteric inhibitor that stabilizes SHP2 in its inactive conformation, thereby blocking its signaling function.[3][5] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent in various AML subtypes, both as a monotherapy and in combination with other targeted agents.[6][7]

Mechanism of Action

This compound binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][8] This binding locks SHP2 in an autoinhibited conformation, preventing its interaction with upstream activators and downstream substrates, ultimately leading to the suppression of the RAS-ERK signaling pathway.[3][4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2_inactive Stabilizes inactive state

Caption: this compound Mechanism of Action in AML.

Data Presentation

In Vitro Efficacy of this compound in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various AML cell lines, demonstrating its potent anti-proliferative activity, particularly in lines with RTK mutations.

Cell LineGenotypeThis compound IC50 (µM)Reference
MV-4-11FLT3-ITD0.32 ± 0.11[8]
MOLM-13FLT3-ITD12[5]
Kasumi-1c-KIT mutation8.5[5]
TF-1(Parental)1.73 ± 0.52[8]
TF-1/SHP2E69KSHP2 GOF Mutant1.46 ± 0.46[8]
TF-1/SHP2E76KSHP2 GOF MutantMarginal Effect[8]
TF-1/SHP2D61YSHP2 GOF MutantMarginal Effect[8]
TF-1/SHP2A72VSHP2 GOF MutantMarginal Effect[8]

GOF: Gain-of-Function

Synergistic Effects of this compound in Combination Therapies

This compound has shown synergistic anti-leukemic effects when combined with other targeted inhibitors. This approach can help overcome resistance and enhance therapeutic efficacy.

Combination AgentAML ContextObserved EffectReference
MEK Inhibitor (Cobimetinib)FLT3-ITD positive AMLPrevents pERK rebound and resistant cell growth[3]
FLT3 Inhibitor (Sorafenib)FLT3-ITD positive AMLDecreases adaptive ERK reactivation and synergistically reduces proliferation[7][9]
BCL2 Inhibitor (Venetoclax)FLT3 and KIT mutant AMLSynergistically lethal by increasing apoptotic dependency on BCL2[10][11]
Chemotherapy (Cytarabine, Daunorubicin)FLT3-mutated AMLSynergistic decrease in proliferation and increase in apoptosis[7]

Experimental Protocols

Cell Viability Assay

This protocol is for determining the anti-proliferative effect of this compound on AML cells.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

cluster_workflow Cell Viability Assay Workflow start Seed AML cells in 96-well plate step1 Prepare this compound serial dilutions start->step1 step2 Add this compound to cells step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add viability reagent step3->step4 step5 Measure signal (Luminescence/Absorbance) step4->step5 end Calculate IC50 step5->end

Caption: Workflow for Cell Viability Assay.
Western Blot Analysis for Phospho-ERK

This protocol is to assess the effect of this compound on the RAS-ERK signaling pathway.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat AML cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels.

In Vivo Xenograft Model Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in AML xenograft models.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • AML cell lines (e.g., MOLM-13, MV-4-11) or patient-derived AML cells

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle)

  • Calipers for tumor measurement (for subcutaneous models)

  • Flow cytometry reagents for assessing bone marrow engraftment

Procedure:

  • Inject AML cells intravenously or subcutaneously into immunocompromised mice.

  • Allow the leukemia to establish (e.g., monitor for signs of disease or wait for palpable tumors).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage) at the predetermined dose and schedule. The control group receives the vehicle.

  • Monitor the mice regularly for body weight, signs of toxicity, and tumor growth (if applicable).

  • At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen, peripheral blood) for analysis.

  • Assess the leukemic burden by flow cytometry (e.g., percentage of human CD45+ cells in the bone marrow) or other relevant methods.

  • Analyze the data for statistically significant differences between the treatment and control groups.

Resistance Mechanisms and Combination Strategies

Prolonged exposure to this compound can lead to acquired resistance in FLT3-ITD positive AML cells.[3][4] A key mechanism of resistance involves a feedback loop where SHP2 inhibition leads to increased FLT3 activation, which in turn phosphorylates SHP2 at tyrosine 62.[1][3][4] This phosphorylation prevents this compound from binding to SHP2, thereby restoring ERK signaling.[1][3][4]

To overcome this resistance, combination therapies are a promising approach. Combining this compound with FLT3 inhibitors or MEK inhibitors can prevent the reactivation of the ERK pathway and enhance anti-leukemic activity.[3] Furthermore, combining this compound with the BCL2 inhibitor venetoclax (B612062) has shown to be synergistically lethal in FLT3 and KIT mutant AML by increasing the apoptotic dependency on BCL2.[10][11]

cluster_pathway This compound Resistance and Combination Strategy This compound This compound SHP2 SHP2 This compound->SHP2 Inhibition ERK pERK SHP2->ERK FLT3 FLT3 SHP2->FLT3 Feedback Activation Resistance Resistance ERK->Resistance SHP2_pY62 SHP2-pY62 (Resistant) FLT3->SHP2_pY62 Phosphorylation at Y62 SHP2_pY62->ERK Restores Signaling FLT3i FLT3 Inhibitor FLT3i->FLT3 Inhibition MEKi MEK Inhibitor MEKi->ERK Inhibition

References

SHP099 as a tool for cancer immunotherapy studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

SHP099 is a potent, selective, and orally bioavailable allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a crucial role in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[1][2][3] Furthermore, SHP2 is implicated in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1][3][4] By stabilizing SHP2 in an auto-inhibited conformation, this compound effectively blocks its catalytic activity, leading to the suppression of cancer cell proliferation and the modulation of the tumor microenvironment.[1][2] These dual functions on both tumor cells and the immune system make this compound a valuable tool for cancer immunotherapy research.

These application notes provide a comprehensive overview of the use of this compound in cancer immunotherapy studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayIC50 / EC50Notes
MV4-11Acute Myeloid LeukemiaCell Proliferation0.32 µMInhibition of cancer cell growth.[1]
TF-1ErythroleukemiaCell Proliferation1.73 µMInhibition of cancer cell growth.[1]
KYSE-520Esophageal Squamous Cell Carcinomap-ERK1/2 Inhibition~240 nMHalf-maximal effective concentration for p-ERK1/2 inhibition.[5]
HUVEC-Cell ProliferationDose-dependent reductionInhibition of endothelial cell proliferation.[6]
BMEC-Cell ProliferationDose-dependent reductionInhibition of mouse bone marrow endothelial cell proliferation.[6]
HDMEC-Cell ProliferationDose-dependent reductionInhibition of human dermal microvascular endothelial cell proliferation.[6]
4T1Murine Breast CancerCell ProliferationDose-dependent reduction[6]
LLC1Murine Lewis Lung CarcinomaCell ProliferationDose-dependent reduction[6]
B16F10Murine MelanomaCell ProliferationMinimally affected[6]
RKOColon CarcinomaCell ProliferationNot inhibited[6]
MC38Colon CarcinomaCell ProliferationNot inhibited[6]
In Vivo Efficacy of this compound
Mouse ModelCancer TypeThis compound DosageRoute of AdministrationTherapeutic EffectCombination Therapy
XenograftMultiple Myeloma (RPMI-8226)75 mg/kg dailyOralReduced tumor growth and weight.Synergizes with Bortezomib.
XenograftKRAS-amplified GEA (CAT12)50 mg/kgOralSuppressed tumor growth.Additive effect with Lapatinib.[7]
Syngeneic (B16F10)Melanoma75-100 mg/kgOralReduces tumor growth.-
Syngeneic (CT-26)Colon CancerNot specifiedIntraperitonealSignificantly decreased tumor volume and weight.Synergizes with anti-PD-1 antibody.[4]
Syngeneic (MC-38)Colon CancerNot specifiedNot specifiedEnhanced therapeutic efficacy.Synergizes with anti-PD-1 antibody.[4]
PDXNon-Small Cell Lung CancerNot specifiedOralPromoted local and abscopal responses, reduced lung metastases, and improved survival.Combination with radiotherapy and anti-PD-L1.[8]

Signaling Pathways and Experimental Workflows

SHP2_Signaling_Pathway SHP2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits SHP2 SHP2 RTK->SHP2 activates PD1 PD-1 PD1->SHP2 recruits and activates RAS RAS GRB2_SOS->RAS activates SHP2->RAS dephosphorylates and activates T_Cell_Inhibition T-Cell Inhibition SHP2->T_Cell_Inhibition promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->SHP2 allosterically inhibits

Caption: SHP2 signaling pathway and point of inhibition by this compound.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., with this compound) cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA or Bradford Assay) cell_lysis->protein_quant sample_boil 4. Sample Preparation with Laemmli Buffer & Boiling protein_quant->sample_boil sds_page 5. SDS-PAGE sample_boil->sds_page protein_transfer 6. Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->protein_transfer blocking 7. Blocking (5% non-fat milk or BSA) protein_transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Signal Detection (ECL Substrate) secondary_ab->detection imaging 11. Imaging (Chemiluminescence) detection->imaging densitometry 12. Densitometry Analysis (e.g., ImageJ) imaging->densitometry normalization 13. Normalization to Loading Control (e.g., Total ERK or β-Actin) densitometry->normalization

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK-8/MTT)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[9]

  • Viability Assessment:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-ERK Inhibition

Objective: To assess the inhibitory effect of this compound on the RAS-ERK signaling pathway by measuring the phosphorylation of ERK.[5][10]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.[5][10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.

  • Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[5]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total ERK and/or a loading control like β-Actin.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK to determine the extent of inhibition.

Protocol 3: In Vivo Xenograft Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for injection

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water, or corn oil)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

  • This compound Formulation and Administration:

    • Prepare the this compound formulation fresh daily. For a corn oil-based vehicle, a stock solution in DMSO can be diluted in corn oil.[11]

    • Administer this compound (e.g., 50-100 mg/kg) or vehicle to the mice daily via oral gavage.

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry, Western blot).

  • Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.

Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

  • Tumor tissue from treated and control mice

  • Tumor dissociation kit or enzymes (e.g., collagenase, DNase)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue with an enzyme cocktail according to the manufacturer's protocol to obtain a single-cell suspension.

    • Filter the suspension through a 70 µm cell strainer.

    • Lyse red blood cells if necessary.

    • Wash the cells with FACS buffer.

  • Staining:

    • Resuspend the cells in FACS buffer and perform a live/dead stain.

    • Block Fc receptors with Fc block.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 20-30 minutes at 4°C in the dark.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.

    • Wash the cells with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune cell subsets based on their marker expression. Compare the proportions and activation status of immune cells between the this compound-treated and control groups.

Protocol 5: Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

Objective: To visualize and quantify the presence and localization of immune cells and other markers within the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0)

  • Blocking solution (e.g., hydrogen peroxide, serum)

  • Primary antibodies (e.g., anti-CD3, anti-CD8, anti-F4/80)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695).

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a serum-based blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: Wash the sections and incubate with an HRP-conjugated secondary antibody. Apply the DAB substrate to visualize the antibody binding (brown precipitate).

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify the number of positive cells or the stained area using image analysis software. Compare the results between the this compound-treated and control groups.

References

Troubleshooting & Optimization

Troubleshooting SHP099 Insolubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the SHP2 inhibitor, SHP099, in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is known to have limited aqueous solubility, which can be a challenge in various experimental setups. While specific solubility can vary depending on the buffer composition, pH, and ionic strength, one report indicates a solubility of greater than 0.5 mM in a pH 6.8 buffer[1]. However, significant precipitation can occur when diluting concentrated stock solutions (e.g., in DMSO) into aqueous buffers like PBS[2].

Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is less soluble. To address this, consider the following:

  • Decrease the final concentration of this compound: The most straightforward approach is to work at a lower final concentration of the inhibitor in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize its potential effects on the assay and to reduce the chances of precipitation.

  • Use a different co-solvent: While DMSO is common, other organic solvents like ethanol (B145695) or DMF could be tested for preparing the initial stock solution, although they also carry the risk of precipitation upon aqueous dilution[2].

  • Employ sonication: After dilution, brief sonication in a water bath can sometimes help to redissolve fine precipitates.

  • Consider formulation strategies: For more persistent issues, formulation approaches using excipients may be necessary.

Q3: Can I heat the buffer to dissolve this compound?

A3: Mild heating can be a method to increase the solubility of some compounds. One source suggests that for dissolving this compound in water, ultrasonic and heating for 10 minutes at 60°C can be effective[1]. However, the thermal stability of this compound under these conditions should be considered, and this approach may not be suitable for all experimental contexts, especially those involving sensitive proteins.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution into aqueous buffer.

This workflow provides a step-by-step approach to troubleshoot and resolve this compound precipitation.

G start Start: this compound Precipitation Observed check_conc Is the final this compound concentration as low as experimentally feasible? start->check_conc lower_conc Action: Lower the final this compound concentration. check_conc->lower_conc No check_dmso Is the final DMSO concentration ≤ 0.5%? check_conc->check_dmso Yes lower_conc->check_dmso lower_dmso Action: Reduce the final DMSO concentration by adjusting the stock concentration or dilution factor. check_dmso->lower_dmso No sonicate Action: Briefly sonicate the final solution in a water bath. check_dmso->sonicate Yes lower_dmso->sonicate check_dissolution Does the precipitate dissolve? sonicate->check_dissolution success Success: Proceed with experiment. check_dissolution->success Yes consider_formulation Advanced Troubleshooting: Consider formulation with solubilizing agents (e.g., PEG300, Tween80). check_dissolution->consider_formulation No end End: Issue may require significant reformulation. consider_formulation->end

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that solubility in aqueous buffers can be significantly lower and is highly dependent on the specific buffer conditions.

Solvent/BufferConcentrationNotes
DMSO30 mg/mL[2], 70 mg/mL[3], 78 mg/mL[1]A common solvent for preparing high-concentration stock solutions.
DMF30 mg/mL[2]An alternative organic solvent for stock solution preparation.
Ethanol10 mg/mL[2]Another organic solvent option for stock solutions.
DMSO:PBS (pH 7.2) (1:2)0.33 mg/mL[2]Demonstrates the significant drop in solubility when diluted into an aqueous buffer.
pH 6.8 Buffer>0.5 mM[1]The specific type of buffer was not specified.
Water10 mg/mL[1]Requires sonication and heating to 60°C for 10 minutes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into aqueous buffers for various assays.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Accurately weigh the desired amount of this compound solid using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 352.26 g/mol .

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.

    • Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.

    • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: General Procedure for Testing this compound Solubility in an Aqueous Buffer

This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Aqueous buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a series of dilutions of the 10 mM this compound stock solution into the aqueous buffer of interest. It is recommended to add the this compound stock solution to the buffer dropwise while vortexing to aid in mixing and reduce immediate precipitation.

    • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

    • After incubation, visually inspect each tube for any signs of precipitation.

    • To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.

    • Carefully examine the bottom of each tube for a pellet. The highest concentration at which no precipitate is observed can be considered the approximate solubility under those specific conditions.

SHP2 Signaling Pathway

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It positively regulates the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is crucial for cell proliferation and survival. The following diagram illustrates the central role of SHP2 in this pathway.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SHP2 SHP2 RTK->SHP2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing SHP099 Dosage for In Vivo Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP099, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound for tumor growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][] It functions by binding to a tunnel at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[1][][3] This prevents SHP2 from becoming active and carrying out its function. The primary downstream effect of SHP2 inhibition by this compound is the suppression of the RAS-ERK (MAPK) signaling pathway, which is crucial for cell survival and proliferation in many cancers driven by receptor tyrosine kinases (RTKs).[1][4] Additionally, SHP2 is a key mediator in the PD-1 immune checkpoint pathway, and its inhibition can also enhance anti-tumor immunity.[1][5] Some studies have also reported off-target effects, such as the inhibition of autophagy at higher concentrations.[6]

Q2: What is a typical starting dose for this compound in mouse tumor models?

A2: Based on published preclinical studies, a common and effective oral dose of this compound is in the range of 75 mg/kg to 100 mg/kg, administered once daily (QD).[7][8][9] However, the optimal dose can depend on the specific tumor model, its genetic background, and the experimental endpoint. Dose-dependent anti-tumor activity has been observed, so dose-ranging studies are recommended.[10][11]

Q3: How should I formulate this compound for oral administration in mice?

A3: this compound is soluble in DMSO.[12] A common vehicle for oral gavage in mice is a mixture of DMSO, PEG300, Tween 80, and water (or saline). One suggested formulation involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween 80, and ddH2O.[11] For example, a 1 mL working solution can be prepared by mixing 50 µL of a 40 mg/mL stock in DMSO with 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH2O.[11] It is recommended to use the mixed solution immediately.[11][12]

Q4: What are the expected pharmacokinetic properties of this compound?

A4: this compound is orally bioavailable.[11] In nude mice, single-dose pharmacokinetic/pharmacodynamic (PK/PD) studies have shown that this compound achieves time- and dose-dependent increases in plasma concentrations.[10][13] This correlates with a reduction in phosphorylated ERK (p-ERK) in the tumor, a key pharmacodynamic biomarker.[10] A study in nude rats showed that doses of 8 mg/kg and 25 mg/kg (QD) resulted in significant tumor growth inhibition.[10] It has been suggested that for in vivo efficacy, the unbound plasma concentration of this compound should exceed its in vitro cellular IC50 for p-ERK inhibition.[10][13]

Troubleshooting Guide

Problem 1: I am not observing significant tumor growth inhibition with this compound.

Possible Cause Troubleshooting Suggestion
Intrinsic Resistance of the Tumor Model Not all tumor cell lines are sensitive to SHP2 inhibition. Cell lines with mutations downstream of SHP2 (e.g., in BRAF or MEK) may be resistant. Additionally, cancers driven by FGFR have shown resistance due to rapid feedback activation of FGFR.[9] Action: Confirm the dependency of your tumor model on the SHP2-RAS-MAPK pathway. Review the literature for sensitivity data on your specific cell line. Consider using a positive control model known to be sensitive, such as KYSE520 (esophageal) or MDA-MB-468 (breast).[11]
Suboptimal Dosage or Dosing Schedule The administered dose may be too low to achieve the necessary therapeutic concentration in the tumor tissue. The dosing frequency may not be sufficient to maintain target inhibition. Action: Perform a dose-escalation study (e.g., 25, 50, 75, 100 mg/kg) to determine the optimal dose for your model.[11] Conduct a PK/PD study to correlate plasma drug concentration with the inhibition of p-ERK in tumor tissue.[10]
Immune-Mediated Mechanism The anti-tumor effect of this compound can be dependent on an intact immune system, particularly T-cell mediated anti-tumor immunity.[5] If you are using immunodeficient mice (e.g., nude or NSG mice), the direct anti-proliferative effect on some tumor cells might be minimal.[5] Action: Test this compound in a syngeneic tumor model with a competent immune system to evaluate the contribution of its immunomodulatory effects.[7] Consider combination therapy with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, which has been shown to synergize with this compound.[5]
Adaptive Resistance Tumors can develop adaptive resistance to SHP2 inhibition. This can occur through feedback reactivation of the MAPK pathway or activation of parallel signaling pathways, such as the PI3K-AKT pathway.[14] Action: Collect tumor samples at different time points during treatment to analyze signaling pathways (p-ERK, p-AKT) by Western blot or IHC. Consider combination therapies to overcome resistance. For example, co-inhibition of FAK or AKT has been shown to enhance the efficacy of SHP2 inhibitors in colorectal cancer models.[14]
Improper Formulation or Administration Incorrect preparation of the dosing solution can lead to poor solubility and bioavailability. Issues with the administration technique (e.g., oral gavage) can result in inaccurate dosing. Action: Ensure the formulation is prepared fresh daily and is homogenous.[11][12] Verify the accuracy of the dosing volume and the proper technique for administration.

Problem 2: I am observing toxicity or weight loss in the treated animals.

Possible Cause Troubleshooting Suggestion
Dose is too High While generally well-tolerated at effective doses, high doses of this compound may lead to toxicity.[11] Action: Reduce the dose or switch to a less frequent dosing schedule (e.g., every other day). Monitor animal health closely, including daily body weight measurements and clinical observations.
Vehicle-Related Toxicity The vehicle used for formulation (e.g., high percentage of DMSO) might contribute to toxicity, especially with chronic administration. Action: Run a vehicle-only control group to assess the tolerability of the formulation. If vehicle toxicity is suspected, explore alternative, well-tolerated vehicle compositions.
Off-Target Effects At high concentrations, this compound may have off-target effects, such as phospholipidosis in the liver.[6] Action: If toxicity is observed at doses required for efficacy, consider a combination therapy approach that allows for a lower, better-tolerated dose of this compound.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
MV4-11Acute Myeloid Leukemia0.32[15]
TF-1Erythroleukemia1.73[15]
KYSE520Esophageal Squamous Cell Carcinoma~0.25 (for p-ERK inhibition)[11]
MDA-MB-468Breast AdenocarcinomaNot specified, but sensitive[16]
B16F10MelanomaMinimally affected[7]
CT-26Colon CarcinomaInsensitive[5]

Table 2: Summary of In Vivo this compound Dosing Regimens and Efficacy

Tumor ModelMouse StrainThis compound DoseRouteEfficacy
B16F10 MelanomaSyngeneic (C57BL/6)75-100 mg/kg, dailyOralReduced tumor growth and tumor vessel density.[7]
CT-26 Colon CancerSyngeneic (BALB/c)Not specified, but effectiveNot specifiedDecreased tumor burden by augmenting CD8+ T-cell mediated immunity.[5]
CT-26 Colon CancerNude (immunodeficient)Not specifiedNot specifiedNo significant effect on tumor growth.[5]
KYSE520 EsophagealNude10, 30, 100 mg/kg, dailyOralDose-dependent inhibition of tumor growth.[11]
RPMI-8226 Multiple MyelomaNude (Balb/c)75 mg/kg, dailyOralReduced tumor size, growth, and weight.[8]
ALK-rearranged NSCLCXenograftNot specifiedNot specifiedSynergistic tumor growth inhibition when combined with alectinib.[17]

Signaling Pathway and Experimental Workflow Diagrams

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates PD1 PD-1 PD1->SHP2 activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation promotes This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A 1. Tumor Cell Culture & Implantation B 2. Tumor Growth (to palpable size) A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Prepare & Administer This compound or Vehicle (daily) C->D E 5. Monitor Tumor Volume & Body Weight (2-3x / week) D->E F 6. Euthanize & Excise Tumors E->F Endpoint Reached G 7. Measure Final Tumor Weight & Volume F->G H 8. Tissue Processing for PK/PD & Histology F->H

Caption: General experimental workflow for an in vivo this compound efficacy study.

Troubleshooting_Logic Start No significant tumor inhibition observed Q1 Is the tumor model known to be SHP2-dependent? Start->Q1 Sol1 Action: Select a SHP2-dependent model. Use positive controls. Q1->Sol1 No/Unknown Q2 Is the dose optimized (≥75 mg/kg)? Q1->Q2 Yes A1_Yes Yes A1_No No/Unknown Sol2 Action: Perform a dose-ranging study. Conduct PK/PD analysis. Q2->Sol2 No Q3 Are you using an immunocompetent model? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Consider the role of the immune system. Combine with immunotherapy. Q3->Sol3 No Q4 Have you checked for adaptive resistance? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Action: Analyze signaling pathways (p-ERK, p-AKT) post-treatment. Consider combination therapy. Q4->Sol4 Yes

Caption: Troubleshooting decision tree for lack of this compound efficacy.

Detailed Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft or syngeneic model.

Materials:

  • This compound (e.g., MedChemExpress, HY-100388)

  • Vehicle components: DMSO, PEG300, Tween 80, sterile ddH2O or saline

  • Tumor cells of interest

  • 6-8 week old mice (e.g., BALB/c nude for xenografts, C57BL/6 for B16F10 syngeneic model)

  • Sterile PBS, syringes, needles, oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture tumor cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend in sterile PBS or serum-free media at the desired concentration (e.g., 1 x 10^7 cells/mL).

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups (e.g., Vehicle, this compound 75 mg/kg) with similar average tumor volumes.

  • This compound Formulation and Administration:

    • Prepare the this compound dosing solution fresh each day.

    • For a 75 mg/kg dose in a 20g mouse, you will need 1.5 mg of this compound. If dosing at 10 µL/g, the final concentration should be 7.5 mg/mL.

    • Administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity or distress.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or at a fixed time point (e.g., 21 days).

  • Endpoint Analysis:

    • At the study endpoint, euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight and volume.

    • Tumors can be flash-frozen in liquid nitrogen for subsequent PK/PD analysis (e.g., Western blot for p-ERK) or fixed in formalin for histological analysis.

Protocol 2: Pharmacodynamic (PD) Analysis of p-ERK Inhibition in Tumors

This protocol is for assessing the inhibition of the SHP2 target in tumor tissue following this compound administration.

Procedure:

  • Establish tumors in mice as described in Protocol 1.

  • Once tumors reach an appropriate size, administer a single oral dose of this compound or vehicle.

  • At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point).

  • Immediately excise the tumors and flash-freeze them in liquid nitrogen to preserve protein phosphorylation status.

  • Prepare tumor lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Perform Western blotting using 20-30 µg of protein per sample.

  • Probe the membranes with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities. The level of p-ERK inhibition is determined by the ratio of p-ERK to total ERK, normalized to the vehicle-treated control group. This analysis will establish the magnitude and duration of target engagement in vivo.[10]

References

Technical Support Center: SHP099 and p-ERK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP099. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments with the SHP2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2).[][2][3] It functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[][3]

Q2: How is SHP2 involved in the ERK signaling pathway?

A2: SHP2 is a non-receptor protein tyrosine phosphatase that, counter-intuitively, plays a positive role in activating the RAS-ERK (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs).[3] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and finally ERK. Therefore, inhibition of SHP2 with this compound is expected to decrease p-ERK levels.[3]

Troubleshooting Guide: Why is this compound not inhibiting p-ERK in my cell line?

If you are observing a lack of p-ERK inhibition after treating your cells with this compound, there are several potential reasons. This guide will walk you through a series of troubleshooting steps to identify the issue.

Step 1: Verify Experimental Parameters

It is crucial to ensure that the experimental setup is optimal for this compound activity.

  • Inhibitor Concentration: The effective concentration of this compound can vary significantly between cell lines. While the biochemical IC50 is ~71 nM, cellular IC50 values for p-ERK inhibition are typically higher.[2][4]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1 µM to 30 µM is often effective. In some cell lines, concentrations as low as 0.25 µM have shown p-ERK inhibition.

  • Incubation Time: The timing of p-ERK assessment is critical. Inhibition of p-ERK by this compound can be transient in some cell lines.

    • Recommendation: A time-course experiment is highly recommended. In some cell lines, p-ERK inhibition is observed as early as 15-30 minutes, but a rebound can occur within 1-2 hours.[5] Therefore, consider both early (15 min - 2 hr) and later (4, 12, 24 hr) time points.[5][6][7]

ParameterRecommended RangeNotes
This compound Concentration 0.25 µM - 40 µMHighly cell line dependent. A dose-response is critical.
Incubation Time 15 minutes - 24 hoursp-ERK rebound can occur. Time-course analysis is recommended.
Step 2: Investigate Cell Line-Specific Resistance Mechanisms

The genetic background of your cell line is a primary determinant of its sensitivity to this compound.

  • Mutations Downstream of SHP2: If your cell line harbors activating mutations in genes downstream of SHP2 in the MAPK pathway, such as KRAS or BRAF, it will likely be resistant to this compound.[4] In this scenario, the pathway is constitutively active, and inhibiting an upstream component like SHP2 will have no effect on p-ERK levels.

    • Recommendation: Check the mutational status of your cell line for key MAPK pathway components. Cell lines with wild-type KRAS and BRAF that are dependent on RTK signaling are more likely to be sensitive.[4][7]

  • Dominant Signaling Pathways: Some cell lines, particularly those driven by Fibroblast Growth Factor Receptor (FGFR), have shown resistance to this compound.[5] This can be due to a rapid feedback activation of FGFR that overcomes SHP2 inhibition, leading to a rebound in p-ERK.[5]

    • Recommendation: If working with FGFR-driven cancer cells, consider that higher concentrations of this compound may be required, or that p-ERK inhibition may be transient.[5]

  • Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance. Mechanistically, this can involve feedback-driven activation of the upstream receptor (e.g., FLT3), which then phosphorylates SHP2 at a site that prevents this compound binding.[8]

Genetic BackgroundExpected this compound SensitivityRationale
Wild-type KRAS/BRAF, RTK-driven SensitivePathway is dependent on upstream SHP2 activity.
Mutant KRAS or BRAF ResistantPathway is constitutively activated downstream of SHP2.
FGFR-driven Often ResistantRapid feedback activation of FGFR can overcome inhibition.
Acquired Resistance (prolonged treatment) ResistantFeedback loops can prevent this compound binding to SHP2.
Step 3: Re-evaluate Your Experimental Protocol

If the above factors have been ruled out, a careful review of your experimental protocol is warranted.

  • Compound Integrity: Ensure that your this compound stock is of high quality and has been stored correctly.

    • Recommendation: If possible, verify the identity and purity of your compound. Prepare fresh dilutions for each experiment from a DMSO stock.

  • Western Blotting Technique: The detection of p-ERK can be technically challenging.

    • Recommendation: Follow a validated Western blot protocol for p-ERK detection. Ensure you are using appropriate antibodies, blocking buffers, and that you are normalizing the p-ERK signal to total ERK.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the concepts discussed, please refer to the following diagrams.

SHP2_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation SHP2->RAS Activation This compound This compound This compound->SHP2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation

Caption: SHP2-ERK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_protocol Western Blot Protocol for p-ERK Detection A 1. Cell Treatment (with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-ERK) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H I 9. Stripping H->I K 11. Data Analysis (Normalize p-ERK to total ERK) H->K J 10. Re-probing (anti-total ERK) I->J J->H Re-detect J->K

Caption: Experimental workflow for Western blot analysis of p-ERK.

Detailed Experimental Protocol: Western Blotting for p-ERK

This protocol provides a general framework for assessing p-ERK levels following this compound treatment. Optimization may be required for specific cell lines and laboratory conditions.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Serum-starve the cells for 4-12 hours prior to treatment to reduce basal p-ERK levels.[11]

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

  • Stripping and Re-probing (Loading Control):

    • To ensure equal protein loading, strip the membrane using a stripping buffer.[10]

    • Re-probe the membrane with a primary antibody against total ERK1/2.[10]

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative change in ERK phosphorylation.[9]

References

Addressing off-target effects of SHP099 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of SHP099 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent and selective, orally bioavailable small-molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[][2] It functions as an allosteric inhibitor, meaning it does not bind to the active site of the enzyme.[][3] Instead, this compound stabilizes SHP2 in its inactive, auto-inhibited conformation by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2][4] This prevents SHP2 from being recruited to signaling complexes and activated, thereby inhibiting downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway.[5][6][7]

Q2: How specific is this compound for SHP2?

A2: this compound is known for its excellent selectivity for SHP2.[8][9] Unlike many active-site targeting SHP2 inhibitors that have shown off-target effects on other protein tyrosine kinases like PDGFRβ and SRC, the allosteric inhibitor this compound does not exhibit these liabilities.[10][11] However, like any small molecule inhibitor, the potential for off-target effects should not be entirely dismissed, especially at high concentrations.

Q3: A recent study has identified a specific off-target effect of this compound. What is it?

A3: A 2024 study revealed that this compound and a similar allosteric inhibitor, IACS-13909, can inhibit autophagy in an SHP2-independent manner.[12] This was observed as an increase in the LC3-II/I ratio and cytoplasmic vacuolization in cells treated with these compounds, even in SHP2-knockout cells.[12] This off-target effect was not observed with other allosteric SHP2 inhibitors like TNO155 and RMC-4550.[12]

Q4: My cells are showing a phenotype that doesn't seem to be related to RAS-ERK signaling inhibition. Could this be an off-target effect?

A4: It is possible. While the primary on-target effect of this compound is the inhibition of the RAS-ERK pathway, the recently discovered off-target effect on autophagy could lead to other cellular phenotypes.[12] It is crucial to perform control experiments to distinguish between on-target and off-target effects.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect that the observed effects of this compound in your experiments are not solely due to SHP2 inhibition, follow this troubleshooting guide.

Problem 1: Observed phenotype is inconsistent with SHP2 inhibition.

Possible Cause: The phenotype might be a result of the known off-target effect on autophagy or another, yet unidentified, off-target effect.

Suggested Solutions & Experimental Protocols:

  • Validate SHP2 Inhibition: First, confirm that this compound is inhibiting its intended target in your experimental system.

    • Method: Western Blot for phospho-ERK (p-ERK).

    • Rationale: SHP2 is a key upstream activator of the RAS-ERK pathway.[6][7] Inhibition of SHP2 by this compound should lead to a decrease in the levels of phosphorylated ERK.

    • Protocol: See Detailed Experimental Protocols, Section 1 .

  • Test for Autophagy Inhibition: Investigate whether the observed phenotype is linked to the known off-target effect on autophagy.

    • Method: Western Blot for LC3-II/I ratio.

    • Rationale: An increase in the LC3-II to LC3-I ratio is a hallmark of autophagy inhibition.[12]

    • Protocol: See Detailed Experimental Protocols, Section 2 .

  • Use a Structurally and Mechanistically Different SHP2 Inhibitor: Compare the effects of this compound with another allosteric SHP2 inhibitor that has not been shown to have the same off-target effect on autophagy, such as TNO155 or RMC-4550.[12]

    • Method: Treat your cells with TNO155 or RMC-4550 and assess if the phenotype observed with this compound is replicated.

    • Rationale: If the phenotype is specific to this compound, it is more likely to be an off-target effect.

  • Genetic Knockdown/Knockout of SHP2: The gold-standard method to confirm an off-target effect is to use a genetic approach.

    • Method: Use siRNA, shRNA, or CRISPR/Cas9 to deplete SHP2 in your cells. Then, treat the SHP2-depleted cells with this compound.

    • Rationale: If this compound still elicits the same phenotype in the absence of its primary target, the effect is definitively off-target.[12]

Problem 2: Unexpected cellular toxicity at high concentrations of this compound.

Possible Cause: Off-target effects are more likely to occur at higher concentrations of any inhibitor. The observed toxicity could be due to the inhibition of autophagy or other off-target interactions.

Suggested Solutions:

  • Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to inhibit p-ERK without causing significant toxicity.

  • Compare with Other SHP2 Inhibitors: As mentioned above, test other allosteric SHP2 inhibitors (TNO155, RMC-4550) to see if they exhibit similar toxicity profiles.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant SHP2 inhibitors.

CompoundTargetIC50 / EC50Assay TypeCell Line(s)Reference
This compound SHP270 nMBiochemical Assay-[5]
SHP2 (p-ERK)~23 µM (EC50 for growth inhibition)MTT AssaySHP2-KO HEK293[12]
Autophagy (growth inhibition)~4 µM (EC50)MTT AssaySHP2-KO HEK293[12]
RMC-4550 SHP20.6 nMBiochemical Assay-[8]
SHP2 (p-ERK)49.2 nMp-ERK InhibitionHEK293[13]
Autophagy (growth inhibition)~110 µM (EC50)MTT AssaySHP2-KO HEK293[12]
TNO155 SHP211 nMBiochemical Assay-[]
Autophagy (growth inhibition)~160 µM (EC50)MTT AssaySHP2-KO HEK293[12]
IACS-13909 SHP215.7 nMBiochemical Assay-[]
Autophagy (growth inhibition)~4 µM (EC50)MTT AssaySHP2-KO HEK293[12]

Visualizations

Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Recruitment Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras Activation This compound This compound This compound->SHP2 Inhibition Autophagy Autophagy This compound->Autophagy Off-target Inhibition

Caption: SHP2 signaling pathway and points of inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow start Start: Observe This compound-induced phenotype exp1 Experiment: Western blot for p-ERK start->exp1 q1 Is phenotype consistent with p-ERK inhibition? a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No end Conclusion a1_yes->end exp2 Experiment: Western blot for LC3-II/I ratio a1_no->exp2 exp1->q1 q2 Is LC3-II/I ratio increased? exp2->q2 a2_yes Phenotype may be due to autophagy inhibition q2->a2_yes Yes exp3 Experiment: Compare with TNO155/RMC-4550 q2->exp3 No a2_yes->exp3 q3 Is phenotype This compound-specific? exp3->q3 a3_yes Strong evidence for This compound off-target effect q3->a3_yes Yes q3->end No, likely on-target exp4 Experiment: SHP2 Knockout + this compound a3_yes->exp4 q4 Does phenotype persist in SHP2-KO cells? exp4->q4 a4_yes Definitive SHP2-independent Off-Target Effect q4->a4_yes Yes q4->end No a4_yes->end

References

How to minimize SHP099 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of SHP099 in animal models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. Our goal is to help you minimize this compound-associated toxicities while maintaining experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2][3] It functions by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling to the RAS-ERK pathway.[1]

Q2: What are the known toxicities of this compound in animal models?

A2: The primary toxicity associated with this compound is drug-induced phospholipidosis, which is an excessive accumulation of phospholipids (B1166683) within lysosomes.[4][5][6][7][8] This is thought to be an off-target effect related to the cationic amphiphilic properties of the drug.[5][7] While often not considered adverse in isolation, it can lead to cellular stress and, in some cases, organ toxicity.[4][8] Other potential toxicities are generally related to on-target inhibition of the RAS-MAPK pathway and can include effects on highly proliferative tissues.

Q3: Is this compound generally well-tolerated in mice?

A3: In many preclinical studies, this compound has been reported to be well-tolerated at effective doses, with no significant changes in the body weight of the treated mice.[9] However, tolerability can be dependent on the dose, dosing schedule, mouse strain, and the specific animal model being used.

Troubleshooting Guide

Issue 1: Observed Signs of General Toxicity (Weight Loss, Lethargy)

Question: My mice are losing weight and appear lethargic after this compound administration. What steps can I take to mitigate this?

Answer:

Weight loss and lethargy are common signs of toxicity in animal models. Here are several strategies to address this issue:

  • Dose Reduction: The most direct approach is to lower the dose of this compound. It is crucial to perform a dose-response study to identify the minimum effective dose with the lowest toxicity.

  • Intermittent Dosing: Consider switching from a daily to an intermittent dosing schedule. For example, a "5 days on, 2 days off" or a "2 weeks on, 1 week off" schedule can allow for recovery of affected tissues and may reduce the severity of side effects.[10] Studies with other SHP2 inhibitors have shown that intermittent dosing can improve tolerability while maintaining efficacy.[11][12]

  • Supportive Care: Ensure animals have easy access to hydration and palatable, high-quality nutrition. In cases of significant weight loss or dehydration, subcutaneous fluid administration may be necessary after consultation with a veterinarian. Providing nutritional support is a key component in managing animal health during chemotherapy studies.[13][14][15][16][17]

  • Formulation Modification: The vehicle used for oral administration can impact drug absorption and local gastrointestinal toxicity. While specific data for this compound is limited, exploring alternative formulations, such as lipid-based formulations, could potentially alter the pharmacokinetic profile and reduce direct irritation.[10][18]

Issue 2: Suspected Phospholipidosis

Question: I suspect this compound is causing phospholipidosis in my animal models. How can I confirm this and what can be done to manage it?

Answer:

Phospholipidosis is a known off-target effect of this compound.[4][5][6][7][8] Management involves monitoring and adjusting the experimental protocol.

  • Confirmation of Phospholipidosis:

    • Histopathology: The gold standard for detecting phospholipidosis is transmission electron microscopy (TEM) of affected tissues (e.g., liver, lung, kidney), which will show characteristic electron-dense lamellar inclusion bodies.[5][8][19][20] Standard hematoxylin (B73222) and eosin (B541160) (H&E) staining may show foamy macrophages, which is suggestive of phospholipidosis.[21]

    • Biomarkers: Monitoring urinary levels of specific lipids, such as di-docosahexaenoyl (C22:6)-bis(monoacylglycerol) phosphate (B84403) (BMP), can serve as a non-invasive biomarker for phospholipidosis.[22]

  • Management Strategies:

    • Risk Mitigation: The most effective strategy is to use the lowest effective dose of this compound.[4]

    • Intermittent Dosing: As with general toxicity, an intermittent dosing schedule may reduce the accumulation of the drug in lysosomes and lessen the severity of phospholipidosis.

    • Alternative Inhibitors: If phospholipidosis is a significant concern and impacts experimental outcomes, consider using alternative SHP2 inhibitors with different physicochemical properties that may have a lower propensity to induce this effect. A head-to-head comparison of the toxicity profiles of different SHP2 inhibitors in your specific model may be beneficial.[1][2][23][24][25]

Quantitative Data Summary

The following table summarizes doses of this compound used in various mouse xenograft models where the drug was reported to be well-tolerated. Note that the optimal dose can vary significantly between different cancer models and mouse strains.

Tumor ModelMouse StrainThis compound Dose and ScheduleObserved TolerabilityReference(s)
B16F10 MelanomaSyngeneic Mice100 mg/kg, orally, dailyNo loss of body weight or other evidence of toxicity[9]
Multiple MyelomaBalb/c Nude Mice75 mg/kg, orally, dailyReduced tumor size, growth, and weight[26]
Lung Metastatic TumorC57BL/6 Mice15 mg/kg, every other dayPromoted thrombolysis[27]
ALK-mutant NeuroblastomaNOD-SCID MiceUp to 100 mg/kg per dayDetermined to be the most effective non-toxic dose range
Psoriasis-like ModelIMQ-induced Mice10 mg/kgDid not affect the skin condition of normal mice[28]

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Mice
  • Body Weight Measurement: Record the body weight of each mouse daily for the first week of treatment and at least three times per week thereafter. A weight loss of more than 20% from baseline is a common endpoint.

  • Clinical Scoring: Observe the mice daily for clinical signs of toxicity, including changes in posture, activity level, fur texture, and signs of dehydration (e.g., skin tenting). A clinical scoring system can be implemented to quantify these observations.

  • Complete Blood Count (CBC): At the end of the study, or at interim time points for longer studies, collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia) for CBC analysis to assess for hematological toxicities such as neutropenia and anemia.

  • Serum Chemistry: Analyze serum samples for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function to detect organ-specific toxicities.

  • Histopathology: At necropsy, collect major organs (liver, kidneys, lungs, spleen, heart) and any tumors. Fix tissues in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and perform H&E staining for histopathological evaluation.

Protocol 2: Assessment of Drug-Induced Phospholipidosis
  • Tissue Collection: At the end of the study, collect tissues of interest (typically liver, lung, and kidney) for analysis.

  • Transmission Electron Microscopy (TEM):

    • Immediately fix small pieces of tissue (approximately 1 mm³) in a suitable fixative for electron microscopy (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer).

    • Process the tissue through osmication, dehydration, and embedding in resin.

    • Cut ultrathin sections, stain with uranyl acetate (B1210297) and lead citrate, and examine with a transmission electron microscope for the presence of multilamellar inclusion bodies within lysosomes.

  • Biomarker Analysis (Urine BMP):

    • Collect urine samples from mice at baseline and at various time points during the study.

    • Store urine samples at -80°C until analysis.

    • Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of di-docosahexaenoyl (C22:6)-bis(monoacylglycerol) phosphate (BMP) and other relevant phospholipids.[22] An increase in urinary BMP levels can be indicative of phospholipidosis.

Visualizations

SHP099_Signaling_Pathway This compound Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_active SHP2 (active) RTK->SHP2_active activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inactive SHP2 (inactive) SHP2_active->RAS activates This compound This compound This compound->SHP2_active inhibits Toxicity_Troubleshooting_Workflow This compound Toxicity Troubleshooting Workflow start Signs of Toxicity Observed (e.g., weight loss, lethargy) dose_reduction Reduce this compound Dose start->dose_reduction intermittent_dosing Implement Intermittent Dosing Schedule start->intermittent_dosing supportive_care Enhance Supportive Care (hydration, nutrition) start->supportive_care monitor Monitor Animal Health Closely dose_reduction->monitor intermittent_dosing->monitor supportive_care->monitor continue_study Continue Study with Adjusted Protocol monitor->continue_study Toxicity Resolved stop_study Consider Terminating Experiment if Toxicity Persists monitor->stop_study Toxicity Unresolved Phospholipidosis_Management Management of Suspected Phospholipidosis suspected_pl Suspected Phospholipidosis confirm Confirm with Histopathology (TEM) &/or Biomarkers (Urine BMP) suspected_pl->confirm lowest_dose Use Lowest Effective Dose confirm->lowest_dose intermittent Switch to Intermittent Dosing confirm->intermittent alternative Consider Alternative SHP2 Inhibitor confirm->alternative evaluation Evaluate Impact on Experimental Outcome lowest_dose->evaluation intermittent->evaluation alternative->evaluation proceed Proceed with Caution evaluation->proceed Minimal Impact reconsider Reconsider Experimental Approach evaluation->reconsider Significant Impact

References

Overcoming resistance to SHP099 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting resistance to the SHP2 inhibitor, SHP099. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols to address challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity or has developed resistance to this compound. What are the common underlying mechanisms?

A1: Resistance to this compound can be multifactorial, broadly categorized as either adaptive (acquired) resistance or intrinsic resistance.

  • Adaptive Resistance: This is the most common mechanism, where cancer cells adapt to SHP2 inhibition by reactivating downstream signaling pathways. A primary driver of this is the upregulation of multiple Receptor Tyrosine Kinases (RTKs) and their ligands.[1][2] This leads to the reactivation of the RAS-MAPK (ERK) and PI3K-AKT signaling pathways, thereby bypassing the SHP2 blockade.[3][4] In some cases, feedback activation of specific RTKs, such as Fibroblast Growth Factor Receptor (FGFR), can cause a rapid rebound in ERK phosphorylation levels shortly after this compound treatment.[5]

  • Intrinsic Resistance due to Genetic Alterations:

    • Mutations in PTPN11 (the gene encoding SHP2): Certain gain-of-function mutations in PTPN11 can alter the conformational state of the SHP2 protein, making it resistant to the allosteric inhibition of this compound.[6][7][8] For example, mutations like E76K, D61Y, and A72V are known to confer resistance.[9][10] Conversely, some mutations, such as E69K, may remain sensitive to this compound.[6][9]

    • Co-occurring Oncogenic Mutations: The presence of mutations in downstream signaling components, such as CRAF, can also lead to resistance.[11]

    • KRAS Amplification: Cell lines with wild-type KRAS amplification can exhibit intrinsic resistance by adaptively increasing KRAS-GTP levels in response to MAPK pathway inhibition, a mechanism that can be overcome by this compound.[12]

Q2: I am observing a rebound in ERK phosphorylation (p-ERK) in my cell line after an initial suppression with this compound. How can I confirm and address this?

A2: A rebound in p-ERK is a hallmark of adaptive resistance.

  • Confirmation: Perform a time-course experiment. Treat your cells with this compound and collect lysates at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours). Analyze p-ERK, total ERK, p-AKT, and total AKT levels by Western blotting. A transient decrease followed by a restoration of p-ERK levels indicates a rebound.[5][13]

  • Troubleshooting Strategy: The most effective strategy to counteract this rebound is combination therapy. Combining this compound with a MEK inhibitor (e.g., trametinib) can lead to a more potent and sustained suppression of the ERK pathway.[1][2][13] This dual blockade prevents the reactivation of the pathway that is often seen with single-agent treatment.

Q3: My KRAS-mutant cell line is not responding well to this compound as a single agent. Why is this and what can I do?

A3: KRAS-mutant cell lines often exhibit low sensitivity to this compound alone.[1] This is because while SHP2 is upstream of RAS, the constitutively active mutant KRAS can still signal downstream.

  • Recommended Action: A combination approach is highly recommended.

    • For KRAS G12C mutants: Combining this compound with a specific KRAS G12C inhibitor (e.g., ARS-1620) has been shown to be synergistic, preventing adaptive resistance and leading to more durable ERK inhibition.[14][15][16]

    • For other KRAS mutants: Combining this compound with a MEK inhibitor is an effective strategy to block the signaling pathway at two different nodes.[1][17]

Q4: Are there specific PTPN11 mutations that are known to be resistant to this compound?

A4: Yes, the efficacy of this compound is dependent on the specific PTPN11 mutation. Allosteric inhibitors like this compound work by stabilizing the inactive conformation of SHP2. Mutations that destabilize this conformation can lead to resistance.

PTPN11 MutationSensitivity to this compoundReference(s)
E76KResistant[7][9]
D61YResistant[9][10]
A72VResistant[9][10]
E69KSensitive[6][9]

Troubleshooting Guides

Guide 1: Investigating Adaptive Resistance in this compound-Treated Cells

This guide outlines the workflow to determine if adaptive resistance via RTK upregulation is occurring in your cell line.

cluster_exp Experimental Workflow start Hypothesis: Cell line develops adaptive resistance to this compound exp1 Treat cells with this compound (e.g., 72 hours) start->exp1 exp2 Perform qRT-PCR array for a panel of RTKs and ligands exp1->exp2 exp3 Analyze data for upregulated RTKs exp2->exp3 decision Are specific RTKs significantly upregulated? exp3->decision pathway1 Yes: Adaptive resistance via RTK upregulation is likely decision->pathway1 Yes pathway2 No: Investigate other resistance mechanisms decision->pathway2 No solution Solution: Combine this compound with an inhibitor targeting the upregulated RTK family or a downstream node (e.g., MEK inhibitor) pathway1->solution

Caption: Workflow to investigate adaptive resistance to this compound.

Experimental Protocol: RTK Expression Profiling

  • Cell Culture and Treatment: Plate your cancer cell line at a desired density. Allow cells to adhere overnight. Treat with either DMSO (vehicle control) or a relevant concentration of this compound for 48-72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a pre-designed RTK panel array or custom primers for known commonly upregulated RTKs (e.g., EGFR, FGFRs, ERBB2/3, MET, IGFR1).[1][2]

  • Data Analysis: Calculate the fold change in gene expression for each RTK in this compound-treated cells relative to DMSO-treated controls using the ΔΔCt method. A significant upregulation (e.g., >2-fold) suggests activation of that RTK pathway.

Guide 2: Overcoming Resistance with Combination Therapy

This guide presents a logical approach to selecting a combination therapy partner for this compound.

cluster_logic Combination Strategy Logic start This compound resistance observed q1 What is the genetic background of the cell line? start->q1 a1 KRAS G12C Mutant q1->a1 a2 Other KRAS Mutant or BRAF Mutant q1->a2 a3 RTK-driven (e.g., FGFR fusion) q1->a3 a4 Unknown/Wild-Type q1->a4 s1 Combine with KRAS G12C Inhibitor a1->s1 s2 Combine with MEK Inhibitor a2->s2 s3 Combine with corresponding RTK Inhibitor a3->s3 s4 Combine with MEK Inhibitor (broadly effective against adaptive resistance) a4->s4

Caption: Logic for selecting a this compound combination therapy partner.

Experimental Protocol: Cell Viability Assay for Synergy

  • Cell Plating: Seed cells in 96-well plates and allow them to attach overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and the combination drug (e.g., a MEK inhibitor like trametinib). Include single-agent and vehicle controls.

  • Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 72 hours to 6 days).

  • Viability Measurement: Assess cell viability using a reagent such as PrestoBlue or CellTiter-Glo, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like Chalice (for Chou-Talalay method) or SynergyFinder to determine if the drug combination is synergistic, additive, or antagonistic. A synergistic interaction indicates that the combination is more effective than the sum of the individual drugs.

Signaling Pathways

Adaptive Resistance to MEK Inhibition and this compound Intervention

In many cancer models, particularly those with KRAS mutations, treatment with a MEK inhibitor leads to adaptive resistance. This occurs through a feedback loop that results in the upregulation of various RTKs. These activated RTKs then signal through SHP2 to reactivate the RAS-ERK pathway. Combining a MEK inhibitor with this compound can effectively block this reactivation.[1][2]

cluster_feedback Adaptive Feedback Loop RTK RTKs (EGFR, FGFR, etc.) SHP2 SHP2 RTK->SHP2 GRB2_SOS GRB2/SOS SHP2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Upregulation (Negative Feedback Relief) Proliferation Cell Proliferation & Survival ERK->Proliferation MEKi MEK Inhibitor MEKi->MEK Inhibits This compound This compound This compound->SHP2 Inhibits

Caption: this compound blocks adaptive resistance to MEK inhibitors.

Resistance to this compound via PTPN11 Mutation

Allosteric inhibitors like this compound bind to the inactive, closed conformation of the SHP2 protein. Certain oncogenic mutations in PTPN11 (e.g., E76K) disrupt the autoinhibitory interaction, forcing SHP2 into a constitutively open and active state. This conformational change can eliminate the binding pocket for this compound, rendering the inhibitor ineffective.[7][8]

cluster_wt Wild-Type SHP2 cluster_mut Mutant SHP2 (e.g., E76K) wt_inactive Inactive SHP2 (Closed Conformation) wt_active Active SHP2 (Open Conformation) wt_inactive->wt_active RTK Signal wt_active->wt_inactive Deactivation This compound This compound This compound->wt_inactive Stabilizes Inactive State mut_active Constitutively Active SHP2 (Open Conformation) shp099_mut This compound shp099_mut->mut_active Binding Impaired

Caption: Impact of oncogenic mutation on this compound binding.

References

Technical Support Center: Improving the Efficacy of SHP099 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the allosteric SHP2 inhibitor, SHP099, in combination therapy experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). It functions by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity. By locking SHP2 in this inactive state, this compound blocks downstream signaling through the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival in many cancers driven by receptor tyrosine kinases (RTKs).

Q2: Why is this compound often used in combination therapy rather than as a monotherapy?

A2: While this compound can be effective as a monotherapy in certain contexts, its efficacy is significantly enhanced in combination with other targeted therapies. Many tumors develop adaptive resistance to single-agent inhibitors by activating alternative signaling pathways. For instance, inhibition of the MAPK pathway by this compound can lead to feedback activation of RTKs, which can reactivate the pathway and limit the drug's effectiveness.[1] Combining this compound with inhibitors of these escape pathways (e.g., MEK inhibitors, RTK inhibitors) can create a synergistic anti-tumor effect and overcome or prevent resistance.[2] Additionally, in the context of immuno-oncology, this compound can enhance anti-tumor immunity, and this effect is potentiated when combined with immune checkpoint inhibitors like anti-PD-1 antibodies.[3][4]

Q3: What are the most common synergistic partners for this compound?

A3: The most common and effective synergistic partners for this compound include:

  • MEK Inhibitors (e.g., Trametinib): This combination is particularly effective in KRAS-mutant cancers by providing a vertical blockade of the MAPK pathway.[2]

  • PD-1/PD-L1 Inhibitors: this compound can enhance anti-tumor immunity, and this effect is amplified when combined with immune checkpoint blockade.[3][4][5][6]

  • Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., EGFR, ALK, FGFR inhibitors): In tumors driven by specific RTKs, a combination approach can overcome adaptive resistance that arises from the reactivation of these receptors.[6]

  • Bortezomib: In multiple myeloma, this compound has been shown to synergize with the proteasome inhibitor bortezomib.[7]

Q4: What are the known mechanisms of resistance to this compound?

A4: Resistance to this compound can be intrinsic or acquired.

  • Intrinsic Resistance: Some cancer cell lines are inherently resistant to this compound. This can be due to a lack of dependence on the SHP2-RAS-MAPK pathway for survival or the presence of mutations downstream of SHP2 (e.g., in BRAF or MEK).

  • Acquired Resistance: Tumors can develop resistance to this compound over time through several mechanisms, including:

    • Feedback Activation of RTKs: Inhibition of the MAPK pathway can trigger a feedback loop that leads to the upregulation and activation of RTKs, which then reactivates downstream signaling.[1]

    • Mutations in SHP2: Although less common, mutations in the this compound binding site on SHP2 could confer resistance.

II. Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound in combination therapy.

A. Cell Viability and Proliferation Assays

Issue 1: I am not observing the expected synergistic effect between this compound and my combination partner in a cell viability assay.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentrations Perform a dose-response matrix experiment to test a wide range of concentrations for both this compound and the combination partner to identify the optimal synergistic concentrations.
Inappropriate Assay Duration The synergistic effects may not be apparent at early time points. Extend the assay duration (e.g., 72 to 96 hours) to allow for the full effect of the drug combination to manifest.
Cell Line Insensitivity The chosen cell line may be intrinsically resistant to one or both drugs. Confirm the sensitivity of your cell line to each drug individually. Consider using a positive control cell line known to be sensitive to the combination.
High Seeding Density High cell density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. Optimize the cell seeding density for your specific cell line.
Serum Concentration High concentrations of growth factors in the serum may mask the inhibitory effects of the drugs. Consider reducing the serum concentration or using serum-free media for a portion of the experiment, if appropriate for your cell line.
B. Western Blot Analysis

Issue 2: I am not seeing a sustained decrease in phosphorylated ERK (p-ERK) levels after treatment with this compound in combination with another inhibitor.

Possible Cause Troubleshooting Steps
Feedback Reactivation of the MAPK Pathway This is a common mechanism of resistance. Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to observe the kinetics of p-ERK inhibition and potential rebound. The combination partner may not be effectively blocking the feedback loop.
Suboptimal Inhibitor Concentrations Ensure that you are using concentrations of both this compound and the combination partner that are sufficient to inhibit their respective targets.
Poor Antibody Quality Use a high-quality, validated antibody for p-ERK. Ensure proper antibody dilution and incubation times.
Technical Issues with Western Blotting Ensure complete cell lysis with phosphatase and protease inhibitors. Confirm equal protein loading by probing for total ERK and a loading control (e.g., β-actin or GAPDH).
C. In Vivo Xenograft Studies

Issue 3: The combination of this compound and my drug of interest is not showing significant tumor growth inhibition in our mouse model.

Possible Cause Troubleshooting Steps
Suboptimal Dosing and Schedule The dose and/or frequency of administration for one or both drugs may not be optimal. Perform a dose-finding study for each drug individually before testing the combination. Consider the pharmacokinetics and pharmacodynamics of each compound.
Tumor Model Resistance The chosen xenograft model may be resistant to the combination therapy. If possible, use a patient-derived xenograft (PDX) model that has been molecularly characterized to be dependent on the targeted pathway.
Immune System Involvement If your combination therapy is expected to have an immunomodulatory effect (e.g., with a PD-1 inhibitor), ensure you are using a syngeneic tumor model in immunocompetent mice, not immunodeficient mice (e.g., nude or SCID).[3]
Drug Bioavailability Confirm that both drugs are reaching the tumor at sufficient concentrations to inhibit their targets. This can be assessed through pharmacokinetic analysis of plasma and tumor tissue.

III. Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeKRAS/BRAF StatusThis compound IC50 (µM)Reference
MV4-11Acute Myeloid LeukemiaWT/WT0.32[8]
TF-1ErythroleukemiaWT/WT1.73[8]
NCI-H358Non-Small Cell Lung CancerKRAS G12C~1[9]
MIA PaCa-2Pancreatic CancerKRAS G12C~2[9]
KYSE-520Esophageal Squamous Cell CarcinomaWT/WT~5[9]
Calu-1Non-Small Cell Lung CancerKRAS G12C>10[9]

Note: IC50 values can vary depending on the assay conditions and duration.

Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors
CombinationCell LineCancer TypeEffectReference
This compound + Trametinib (MEKi)Multiple KRAS-mutant cell linesPancreatic, Lung, Ovarian CancerSynergistic inhibition of proliferation[2]
This compound + Anti-PD-1 AbMC-38, CT-26Colon CancerEnhanced anti-tumor immunity and tumor growth inhibition in vivo[3]
This compound + BortezomibRPMI-8226, NCI-H929Multiple MyelomaSynergistic cytotoxicity[7]
This compound + Alectinib (ALKi)H3122Non-Small Cell Lung CancerSynergistic growth inhibition[6]

IV. Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).

Protocol 2: Western Blot for p-ERK Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination drug, or both for the desired time points.

  • Cell Lysis: Place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

Protocol 3: Co-Immunoprecipitation of SHP2-Gab1 Complex
  • Cell Treatment and Lysis: Treat cells with this compound as required. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SHP2 or anti-Gab1 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose/sepharose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SHP2 and Gab1.

V. Mandatory Visualizations

SHP2_Signaling_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS activates This compound This compound This compound->SHP2 inhibits Gab1->SHP2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT AKT->Proliferation

Caption: SHP2 signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic Start No/Weak Synergy Observed Q1 Are drug concentrations optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is assay duration sufficient? A1_Yes->Q2 Sol1 Perform dose-response matrix A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the cell line sensitive? A2_Yes->Q3 Sol2 Extend assay duration A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Experiment A3_Yes->End Sol3 Use a positive control cell line A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for weak synergistic effects.

References

Best practices for long-term storage of SHP099

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of the SHP2 inhibitor, SHP099.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in 100% DMSO or DMF.[3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, where it can be stable for up to a year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][4]

Q3: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation.[2] This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling pathways, most notably the RAS-ERK pathway.[2][3]

Q4: In which signaling pathways is SHP2 (the target of this compound) involved?

SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It is involved in the activation of the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which regulate cell proliferation, survival, and differentiation.[4]

Storage and Stability Data

FormStorage TemperatureDuration of StabilityReference(s)
Powder -20°C≥ 4 years[2]
4°C2 years[4]
Stock Solution -80°C1 year[1]
(in DMSO/DMF)-20°C1 month[1][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I prevent this?

A: Precipitation of hydrophobic compounds like this compound is a common issue, often caused by "solvent shock" when a concentrated DMSO stock is rapidly diluted into an aqueous medium.

Possible Causes and Solutions:

  • Solvent Shock: The abrupt change in polarity causes the compound to fall out of solution.

    • Solution: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the this compound stock solution drop-wise to ensure rapid and even dispersion.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the culture medium.

    • Solution: Review the literature for typical working concentrations in your cell line of interest. Consider performing a dose-response curve to determine the optimal, non-precipitating concentration range.

  • Temperature and pH Shifts: Changes in temperature or pH can affect compound solubility.

    • Solution: Ensure your media is properly buffered and equilibrated to 37°C and 5% CO2 before adding the compound.

Issue 2: Inconsistent or No Inhibition of p-ERK in Western Blot

Q: My Western blot results show inconsistent or no decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What are the possible reasons and troubleshooting steps?

A: Inconsistent p-ERK inhibition can stem from several factors related to experimental setup and execution.

Possible Causes and Solutions:

  • Low Basal p-ERK Levels: The cell line may have low endogenous levels of p-ERK, making it difficult to detect a decrease.

    • Solution: Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway and increase basal p-ERK levels before adding this compound.

  • Suboptimal Treatment Time: The effect of this compound on p-ERK can be transient.

    • Solution: Perform a time-course experiment (e.g., 1, 2, 4, 6, and 24 hours) to determine the optimal time point for observing maximum p-ERK inhibition in your specific cell line.

  • Antibody Quality: The primary antibodies for p-ERK and total ERK may not be optimal.

    • Solution: Ensure your antibodies are validated for Western blotting and recognize the specific epitopes. Titrate antibody concentrations to achieve a good signal-to-noise ratio.

  • Lysate Preparation: Inadequate inhibition of phosphatases during cell lysis can lead to artificial dephosphorylation of ERK.

    • Solution: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice throughout the lysis procedure.

  • Compound Inactivity: Improper storage or handling may have led to the degradation of this compound.

    • Solution: Ensure that the this compound powder and stock solutions have been stored according to the recommendations. Prepare fresh dilutions from a new aliquot of the stock solution.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_experiment Cell-Based Assay cluster_analysis Analysis start Start reconstitute Reconstitute this compound in DMSO to 10 mM start->reconstitute aliquot Aliquot and Store at -80°C reconstitute->aliquot seed_cells Seed Cells in Culture Plates aliquot->seed_cells treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells and Collect Protein incubate->lyse_cells western_blot Western Blot for p-ERK and Total ERK lyse_cells->western_blot quantify Quantify Band Intensities western_blot->quantify analyze Analyze Data quantify->analyze end End analyze->end SHP2_pathway cluster_upstream Upstream Activation cluster_core SHP2 and RAS-ERK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS SHP2->RAS Inhibition by this compound RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2

References

SHP099 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP099, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It stabilizes SHP2 in an auto-inhibited conformation by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1][2][3] This prevents SHP2 from becoming activated and blocks its downstream signaling, primarily through the RAS-ERK (MAPK) pathway.[1][2]

Q2: Why am I observing a rebound in ERK phosphorylation after initial inhibition with this compound?

A2: This phenomenon, known as pERK rebound or adaptive resistance, is a common observation with this compound and other inhibitors of the RAS-MAPK pathway. The initial inhibition of SHP2 can trigger feedback mechanisms within the cell, leading to the reactivation of upstream receptor tyrosine kinases (RTKs) and subsequent reactivation of the ERK pathway. This rebound can occur within hours to days of treatment.

Q3: Is the anti-tumor effect of this compound solely due to its direct inhibition of cancer cell proliferation?

A3: Not always. While this compound can directly inhibit the proliferation of cancer cells dependent on RTK signaling, it has also been shown to exert anti-tumor effects through modulation of the immune system.[4][5] this compound can enhance anti-tumor immunity by augmenting the activation and function of CD8+ cytotoxic T-cells.[4] In some in vivo models, the anti-tumor effect of this compound is more dependent on its immunomodulatory role than on direct inhibition of tumor cell growth, especially if the tumor cells themselves are not highly sensitive to this compound in vitro.[4][5]

Q4: Does this compound have any known off-target effects?

A4: Yes, recent studies have identified that this compound can inhibit autophagy in an SHP2-independent manner. This off-target activity can contribute to its overall anti-tumor effect, particularly in combination with other therapies.

Q5: Why is there variability in the sensitivity of different cancer cell lines to this compound?

A5: The sensitivity of cancer cell lines to this compound is highly dependent on their genetic background, particularly the mutational status of genes within the RAS-MAPK pathway. For instance, cell lines with wild-type KRAS are generally more sensitive to this compound than those with certain KRAS mutations.[2][6] The specific type of KRAS mutation can also influence sensitivity.

Troubleshooting Guides

Issue 1: Diminished or No Inhibition of pERK Levels

Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.

  • Troubleshooting:

    • Verify IC50: Ensure the concentration of this compound used is appropriate for your specific cell line. IC50 values can vary significantly between cell lines (see Table 1).

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing maximal pERK inhibition. Initial inhibition can be transient, with a rebound occurring later. A recommended starting point is to check early time points (e.g., 1, 2, 4, 8 hours) and a later time point (24 hours).

Possible Cause 2: Cell Line Resistance.

  • Troubleshooting:

    • Check Mutational Status: Verify the mutational status of key signaling proteins in your cell line, such as KRAS, NRAS, and BRAF. Certain mutations can confer resistance to this compound.

    • Combination Therapy: Consider combination therapy to overcome resistance. Co-treatment with a MEK inhibitor, such as trametinib, has been shown to be effective in overcoming adaptive resistance to this compound.[7][8][9]

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKRAS Mutation StatusThis compound IC50 (µM)Reference
KYSE-520Esophageal Squamous Cell CarcinomaWild-Type~5.14[10]
Detroit 562Pharyngeal CarcinomaWild-Type~3.76[10]
MIA PaCa-2Pancreatic CancerG12C>10 (2D), ~5 (3D)[6]
KP4Pancreatic CancerG12D>10 (2D), ~3 (3D)[6]
Capan-2Pancreatic CancerG12V>10 (2D), ~10 (3D)[6]
T3M-4Pancreatic CancerG12V>30[6]
NB4Acute Promyelocytic LeukemiaA18D30[1]
OVK18Ovarian CancerA59G>30[1]
SNU175Large Intestine CancerA59T~20.5[1]

Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture).

Issue 2: Unexpected Cell Viability or Proliferation Results

Possible Cause 1: Off-Target Effects.

  • Troubleshooting:

    • Assess Autophagy: Investigate whether this compound is inducing autophagy inhibition in your cell line, as this can contribute to its cytotoxic effects. This can be assessed by monitoring the levels of LC3-II by Western blot.

Possible Cause 2: Influence of the PI3K/AKT Pathway.

  • Troubleshooting:

    • Monitor AKT Phosphorylation: The effect of this compound on the PI3K/AKT pathway can be cell-line dependent. Assess the phosphorylation status of AKT (at Ser473 and Thr308) by Western blot to determine if this pathway is affected in your model.

Issue 3: Inconsistent or Unexpected Results in In Vivo Xenograft Models

Possible Cause 1: Role of the Immune System.

  • Troubleshooting:

    • Consider the Mouse Model: The anti-tumor activity of this compound in vivo can be mediated by the immune system.[4] If you are using immunodeficient mice (e.g., nude or NSG mice), you may not observe the full therapeutic potential of this compound if its effect in your cancer model is primarily immune-mediated.[5][11]

    • Immune Cell Profiling: If using immunocompetent mice, consider profiling the tumor microenvironment to assess for changes in immune cell infiltration (e.g., CD8+ T cells) upon this compound treatment.

Possible Cause 2: Tumor Intrinsic Resistance.

  • Troubleshooting:

    • Confirm In Vitro Sensitivity: Ensure that the cancer cell line used for the xenograft is sensitive to this compound in 3D culture conditions, which can sometimes better reflect in vivo sensitivity than 2D culture.[6]

    • Combination Therapy: As with cell-based assays, resistance in in vivo models can often be overcome with combination therapies, such as co-administration with a MEK inhibitor.[8][9][12]

Experimental Protocols

Protocol 1: Time-Course Western Blot to Monitor pERK Rebound
  • Cell Seeding: Plate your cells of interest at a density that will not lead to over-confluence during the time course of the experiment.

  • This compound Treatment: Treat cells with the desired concentration of this compound.

  • Time Points: Lyse cells at various time points after treatment. Suggested time points to capture both initial inhibition and potential rebound are: 0 (vehicle control), 1, 2, 4, 8, and 24 hours.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image.

  • Analysis: Quantify the band intensities for p-ERK and normalize to total ERK. Compare the normalized p-ERK levels at each time point to the vehicle control.

Protocol 2: Western Blot for LC3-II to Assess Autophagy
  • Cell Treatment: Treat cells with this compound for the desired time and concentration. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle). To assess autophagic flux, also include a condition with an autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) in the last few hours of the this compound treatment.

  • Protein Extraction and Quantification: Follow the same procedure as in Protocol 1.

  • Western Blotting:

    • Use a 12% or 15% polyacrylamide gel to ensure good separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).

    • Transfer to a 0.2 µm PVDF membrane.

    • Block and probe with a primary antibody specific for LC3.

    • Wash and incubate with the appropriate secondary antibody.

    • Develop the blot and image.

  • Analysis: Compare the band intensity of LC3-II across the different treatment conditions. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of an autophagy inhibitor suggests an effect on autophagy.

Protocol 3: Immunoprecipitation of SHP2
  • Cell Treatment and Lysis: Treat cells with this compound as required. Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against SHP2 overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

  • Washes: Pellet the beads and wash them three to five times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting for SHP2 and any interacting partners of interest.

Mandatory Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS promotes activation This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_assays Biochemical Analysis cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed Cells SHP099_Treatment Treat with this compound (Time-course or Dose-response) Cell_Seeding->SHP099_Treatment Cell_Lysis Cell Lysis & Protein Quantification SHP099_Treatment->Cell_Lysis Western_Blot Western Blot (p-ERK, LC3-II, etc.) Cell_Lysis->Western_Blot IP Immunoprecipitation (SHP2 interaction) Cell_Lysis->IP Quantification Densitometry & Normalization Western_Blot->Quantification IP->Quantification Interpretation Interpret Results (e.g., pERK rebound) Quantification->Interpretation

Caption: A typical experimental workflow for evaluating this compound's effects.

Troubleshooting_Logic Start Unexpected Result with This compound Treatment Check_pERK Is pERK inhibition absent or transient? Start->Check_pERK Check_Viability Is cell viability unexpectedly high or low? Start->Check_Viability Check_InVivo Is in vivo efficacy lower than expected? Start->Check_InVivo Check_pERK->Check_Viability No Optimize_Dose_Time Optimize dose and perform time-course Check_pERK->Optimize_Dose_Time Yes Check_Viability->Check_InVivo No Assess_Autophagy Assess off-target autophagy inhibition (LC3-II) Check_Viability->Assess_Autophagy Yes Evaluate_Mouse_Model Consider immune status of mouse model Check_InVivo->Evaluate_Mouse_Model Yes Check_Mutation Verify mutational status (KRAS, etc.) Optimize_Dose_Time->Check_Mutation Consider_Combo Consider combination therapy (e.g., with MEK inhibitor) Check_Mutation->Consider_Combo Assess_AKT Check PI3K/AKT pathway activation Assess_Autophagy->Assess_AKT Confirm_3D_Sensitivity Confirm in vitro sensitivity in 3D culture Evaluate_Mouse_Model->Confirm_3D_Sensitivity Confirm_3D_Sensitivity->Consider_Combo

Caption: A troubleshooting decision tree for unexpected this compound results.

References

Validation & Comparative

A Head-to-Head Comparison of SHP2 Inhibitors: SHP099 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric inhibitors of the protein tyrosine phosphatase SHP2: SHP099 and TNO155. This document summarizes their performance based on available preclinical and clinical data, details experimental methodologies for their evaluation, and visualizes key biological pathways and workflows.

SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a key role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a central regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. Consequently, SHP2 has emerged as a promising therapeutic target, leading to the development of potent and selective allosteric inhibitors. Among these, this compound and TNO155 have been extensively studied. Both molecules bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation. This guide offers a comparative analysis of these two inhibitors to aid in research and development decisions.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound and TNO155. It is important to note that direct head-to-head comparisons in the same experimental settings are limited. Therefore, data from different studies should be interpreted with caution.

Table 1: In Vitro Potency of this compound and TNO155

ParameterThis compoundTNO155Reference(s)
Enzymatic IC50 0.071 µM0.011 µM[]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of this compound

Cancer TypeXenograft ModelDosage and ScheduleOutcomeReference(s)
Multiple MyelomaRPMI-822675 mg/kg, dailyReduced tumor growth[2]
Non-Small Cell Lung CancerH3122 (ALK-rearranged)Not specifiedEnhanced TKI efficacy[3]
Colorectal CancerMC-385 mg/kg, dailySynergized with anti-PD-1[4]

Table 3: Preclinical In Vivo Efficacy of TNO155

Cancer TypeXenograft ModelDosage and ScheduleOutcomeReference(s)
NeuroblastomaKelly (ALK-mutant)7.5 mg/kg or 20 mg/kg, twice dailyModerate tumor growth inhibition[5]
Colorectal CancerHT-2920 mg/kg, twice dailyModerate tumor growth inhibition[5]
KRAS G12C NSCLCLu-9920 mg/kg, twice dailyAchieved tumor stasis in combination[3]

A direct comparative study in neuroblastoma models reported that TNO155 demonstrated "substantially higher single-agent antitumor activity than this compound".[6]

Clinical Trial Information for TNO155

TNO155 is currently being evaluated in several clinical trials. An initial Phase 1 study (NCT03114319) in adults with advanced solid tumors showed that TNO155 has a favorable pharmacokinetic profile and was generally well-tolerated.[7][8] The most common treatment-related adverse events were increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[7] The best-observed response was stable disease.[7] TNO155 is also being investigated in combination with other targeted therapies.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the evaluation of SHP2 inhibitors.

SHP2 Enzymatic Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against the SHP2 enzyme.

  • Reagents and Materials:

    • Recombinant full-length human SHP2 protein

    • A suitable substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a phosphopeptide substrate.

    • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)

    • Test compounds (this compound, TNO155) dissolved in DMSO

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Prepare a solution of recombinant SHP2 in assay buffer.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the fluorescence signal over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of SHP2 inhibitors on the proliferation and viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test compounds (this compound, TNO155) dissolved in DMSO

    • MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

    • 96-well cell culture plates

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, and measure the luminescent signal.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values from the dose-response curves.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or NOD/SCID)

    • Cancer cell line for implantation

    • Matrigel (optional, to enhance tumor take rate)

    • Test compounds formulated for administration (e.g., oral gavage)

    • Vehicle control

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to the desired dosing schedule.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade.

SHP2_Signaling_Pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP099_TNO155 This compound / TNO155 SHP099_TNO155->SHP2 inhibit

Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by this compound/TNO155.

Experimental Workflow for SHP2 Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.

Experimental_Workflow Experimental Workflow for SHP2 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development enzymatic_assay Biochemical Enzymatic Assay (IC50 determination) cell_based_assay Cell-Based Assays (e.g., Cell Viability, pERK) enzymatic_assay->cell_based_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies cell_based_assay->pk_pd Lead Compound Selection xenograft Xenograft Efficacy Studies pk_pd->xenograft clinical_trials Phase I, II, III Clinical Trials xenograft->clinical_trials Candidate for Clinical Development

Caption: A typical workflow for preclinical evaluation of SHP2 inhibitors.

Logical Relationship: this compound vs. TNO155 Comparison

This diagram illustrates the logical flow of the comparison between this compound and TNO155.

Comparison_Logic Comparison Logic: this compound vs. TNO155 cluster_this compound This compound cluster_TNO155 TNO155 SHP2_Target SHP2 as a Therapeutic Target SHP099_preclinical Preclinical Data (In Vitro & In Vivo) SHP2_Target->SHP099_preclinical TNO155_preclinical Preclinical Data (In Vitro & In Vivo) SHP2_Target->TNO155_preclinical Comparison Comparative Analysis (Potency, Efficacy, Clinical Stage) SHP099_preclinical->Comparison TNO155_clinical Clinical Data (Phase I) TNO155_preclinical->TNO155_clinical TNO155_preclinical->Comparison TNO155_clinical->Comparison

Caption: Logical flow of the this compound vs. TNO155 comparison.

References

SHP099's Anti-Tumor Efficacy Validated in Novel Cancer Models, Demonstrating Potent Synergy with Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have further solidified the anti-tumor potential of the allosteric SHP2 inhibitor, SHP099, particularly in new and advanced cancer models. These investigations highlight this compound's robust activity when used in combination with other targeted agents, offering a promising strategy to overcome drug resistance and enhance therapeutic efficacy in various malignancies, including those with KRAS mutations. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data from recent findings, and compares its efficacy with other SHP2 inhibitors.

Comparative Efficacy of SHP2 Inhibitors

This compound has been benchmarked against other allosteric SHP2 inhibitors, such as TNO155 and RMC-4550, in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorCancer TypeCell LineIC50 (μM)Reference
This compound Oral Squamous Cell CarcinomaMultiple Lines3.822 - 34.0[1]
TNO155 Oral Squamous Cell CarcinomaMultiple Lines0.39 - 211.1[1]
RMC-4550 Oral Squamous Cell CarcinomaMultiple Lines0.261 - 20.9[1]
This compound Multiple MyelomaRPMI-8226(Data on anti-proliferative effect, specific IC50 not provided)[2]
RMC-4550 Multiple MyelomaRPMI-8226(Data on anti-proliferative effect, specific IC50 not provided)[2]

In oral squamous cell carcinoma cell lines, TNO155 and RMC-4550 demonstrated greater potency in a majority of the tested lines compared to this compound[1]. However, in multiple myeloma models, both this compound and RMC-4550 effectively inhibited the proliferation of myeloma cells[2].

Efficacy in Novel Cancer Models: Patient-Derived Organoids

Patient-derived organoids (PDOs) are increasingly recognized as a more clinically relevant model for studying cancer. In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) PDOs, the combination of this compound with the MEK inhibitor trametinib (B1684009) resulted in a synergistic reduction in the IC50 of trametinib, indicating enhanced efficacy[3]. This highlights the potential of dual SHP2/MEK inhibition as a viable therapeutic strategy for KRAS-mutant cancers.

Synergistic Effects in Combination Therapies

A significant body of evidence supports the use of this compound in combination with other targeted therapies to overcome adaptive resistance.

  • With MEK Inhibitors: In KRAS-mutant cancer models, resistance to MEK inhibitors often arises from feedback activation of receptor tyrosine kinases (RTKs). This compound effectively blocks this reactivation of the RAS-MAPK pathway, leading to synergistic anti-tumor effects in pancreatic, lung, and colorectal cancer models[3][4].

  • With ALK Inhibitors: In ALK-rearranged non-small cell lung cancer (NSCLC), this compound has been shown to overcome resistance to ALK inhibitors[3].

  • With Immune Checkpoint Inhibitors: this compound can enhance anti-tumor immunity. In a colon cancer xenograft model, combining this compound with a PD-1 inhibitor resulted in better tumor growth control than either agent alone[5].

Signaling Pathways and Mechanism of Action

This compound is an allosteric inhibitor that stabilizes SHP2 in an inactive conformation. SHP2 is a critical phosphatase that positively regulates the RAS-MAPK signaling pathway downstream of multiple RTKs. By inhibiting SHP2, this compound effectively dampens the signal transduction cascade that drives cell proliferation and survival in many cancers.

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS RAS RAS Grb2_SOS->RAS SHP2 SHP2 Grb2_SOS->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS This compound This compound This compound->SHP2 PDO_Workflow cluster_0 PDO Generation cluster_1 Drug Screening Patient_Tumor Patient Tumor Biopsy Dissociation Mechanical & Enzymatic Dissociation Patient_Tumor->Dissociation Embedding Matrigel Embedding Dissociation->Embedding Culture Organoid Culture Embedding->Culture Seeding Seeding in 96-well plates Culture->Seeding Treatment Drug Treatment (e.g., this compound) Seeding->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Analysis Data Analysis (IC50) Viability_Assay->Analysis

References

A Comparative Guide to the Allosteric Inhibition of SHP2: Cross-Validation of SHP099's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] As a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, SHP2 is a crucial regulator of cell growth, proliferation, and survival.[1][2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and breast cancer.[2][4] Consequently, SHP2 has emerged as a promising target for cancer therapy.

This compound was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2 to be discovered.[1][] Its unique mechanism of action involves stabilizing the auto-inhibited conformation of SHP2, thereby preventing its catalytic activity.[2][][6] This guide provides a comprehensive comparison of this compound with other SHP2 inhibitors, supported by experimental data, and details the methodologies used to validate its mechanism of action.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1] In its inactive state, the N-SH2 domain blocks the PTP domain, leading to auto-inhibition.[1] Upon activation by binding to phosphotyrosine residues of upstream signaling partners, SHP2 undergoes a conformational change that releases this auto-inhibition and allows for substrate dephosphorylation, leading to the activation of the RAS-ERK pathway.

This compound and other allosteric inhibitors function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[3][][7] This binding event stabilizes the closed, inactive conformation of SHP2, effectively acting as a "molecular glue" and preventing its activation.[8] This allosteric inhibition is distinct from orthosteric inhibition, which would involve direct competition with the substrate at the catalytic site. The allosteric approach offers greater selectivity and avoids the challenges associated with targeting the highly conserved active site of protein tyrosine phosphatases.[4][]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits SOS1 SOS1 GRB2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activates SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes This compound This compound This compound->SHP2_active inhibits

Figure 1: Simplified diagram of the SHP2 signaling pathway and the inhibitory action of this compound.

Comparative Analysis of SHP2 Inhibitors

Several allosteric inhibitors of SHP2 have been developed since the discovery of this compound. The following table summarizes the biochemical and cellular potency of this compound and a selection of other prominent SHP2 inhibitors.

Inhibitor Biochemical IC50 (nM) Cellular IC50 (nM) Notes
This compound 71[1]320 (MV4-11 cells)[9]First-in-class, orally bioavailable allosteric inhibitor.
TNO155 11[]-A second-generation inhibitor currently in clinical trials.
RMC-4630 --In clinical development, often used in combination therapies.[1][]
RMC-4550 --Demonstrates anti-myeloma activity and synergizes with bortezomib.[10]
JAB-3068 --Currently in clinical trials for various solid tumors.[1][]
IACS-13909 15.7[]-A specific and potent allosteric inhibitor of SHP2.[]

IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Mechanism of Action Validation

The validation of this compound's mechanism of action relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Western Blot Analysis of ERK Phosphorylation

This assay is used to demonstrate that this compound inhibits the downstream signaling of SHP2 by measuring the phosphorylation status of ERK, a key protein in the MAPK pathway. A reduction in phosphorylated ERK (p-ERK) indicates successful inhibition of the SHP2 pathway.[10]

Protocol:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., KYSE-520, MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody against p-ERK (e.g., anti-p-ERK1/2 at 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK or a loading control (e.g., β-actin) to determine the dose-dependent effect of this compound on ERK phosphorylation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody (anti-p-ERK) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: General workflow for Western blot analysis of p-ERK.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment.[13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[13][14]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing SHP2) with this compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of SHP2 using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]

CETSA_Workflow cluster_workflow CETSA Workflow A Cell Treatment (this compound or Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Analysis of Soluble SHP2 (e.g., Western Blot) D->E F Generation of Melting Curve E->F

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.[15] In the context of this compound, SPR can be used to quantify its binding affinity to purified SHP2 protein.

Protocol:

  • Immobilization of Ligand: Immobilize purified SHP2 protein (the ligand) onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of this compound (the analyte) in a continuous flow over the sensor surface.

  • Detection of Binding: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized SHP2. This is recorded as a sensorgram (response units vs. time).

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

This compound has been a pivotal discovery in the development of targeted cancer therapies, establishing SHP2 as a druggable oncogenic phosphatase. Its allosteric mechanism of action, which locks SHP2 in an inactive conformation, provides a highly selective means of inhibiting the RAS-ERK signaling pathway.[1][2] The experimental protocols detailed in this guide, including Western blotting for downstream pathway modulation, CETSA for target engagement, and SPR for direct binding affinity, are essential for the validation and characterization of this compound and other novel SHP2 inhibitors. The continued development of potent and selective SHP2 inhibitors holds significant promise for the treatment of a wide range of cancers driven by aberrant RTK signaling.

References

SHP099: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SHP099, a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves the stabilization of Shp2 in an auto-inhibited conformation, leads to the suppression of the RAS-ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers.[1][2][3] This guide provides a comparative analysis of this compound's effects on various cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Quantitative Analysis of this compound's Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, highlighting the differential sensitivity based on their underlying genetic drivers.

Cell LineCancer TypeDriving Mutation/AmplificationThis compound IC50 (µM)Reference(s)
EGFR-Driven
Detroit 562Head and Neck CancerEGFR amplification3.76[4]
KYSE-520Esophageal Squamous Cell CarcinomaEGFR amplification~0.25 - 5.14[4][5]
MDA-MB-468Breast CancerEGFR amplification~0.25[5]
FGFR-Driven
SUM-52Breast CancerFGFR2 amplification49.62[4]
KATO IIIGastric CancerFGFR2 amplification17.28[4]
JHH-7Hepatocellular CarcinomaFGF19 amplification45.32[4]
Hep3BHepatocellular CarcinomaFGF19 amplification19.08[4]
Leukemia
MV4-11Acute Myeloid LeukemiaFLT3-ITD0.32[6]
MOLM-13Acute Myeloid LeukemiaFLT3-ITD<10[5]
Kasumi-1Acute Myeloid LeukemiaAML1-ETO<10[5]
TF-1Erythroleukemia-1.73[6]
Non-Small Cell Lung Cancer (NSCLC)
PC9Lung AdenocarcinomaEGFR exon 19 deletion20.10 (4h), 7.536 (24h)[7]
PC9GRGefitinib-resistant Lung AdenocarcinomaEGFR T790M24.67 (4h), 8.90 (24h)[7]
H1975Lung AdenocarcinomaEGFR L858R/T790M-[8]
Multiple Myeloma
RPMI-8226Multiple Myeloma-Dose-dependent inhibition[8]
NCI-H929Multiple Myeloma-Dose-dependent inhibition[8]
Other Solid Tumors
A2058MelanomaBRAF V600E>30[5]
RKOColon Carcinoma-No significant inhibition[9]
MC38Colon Carcinoma-No significant inhibition[9][10]
4T1Murine Breast Cancer-32.4 - 119.3[6]
LLC1Murine Lewis Lung Carcinoma-Proliferation inhibited[9]
B16F10Murine Melanoma-Minimally effective[9]

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and a general workflow for assessing its cellular effects.

SHP2_Signaling_Pathway cluster_inhibition This compound Action RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_active SHP2 (active) RTK->SHP2_active Activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->RAS Dephosphorylates inhibitory sites SHP2_inactive SHP2 (inactive) This compound This compound This compound->SHP2_active Allosteric Inhibition

SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture shp099_treatment This compound Treatment (Dose-Response) cell_culture->shp099_treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) shp099_treatment->cell_viability protein_extraction Protein Extraction shp099_treatment->protein_extraction apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) shp099_treatment->apoptosis_assay ic50 Determine IC50 cell_viability->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis western_blot Western Blotting (p-ERK, total ERK, etc.) protein_extraction->western_blot western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

General experimental workflow for evaluating this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blotting for p-ERK and Total ERK

This protocol allows for the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation.[1]

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time (e.g., 2, 6, or 24 hours).[1]

    • Lyse the cells on ice and collect the protein lysates.

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Discussion and Conclusion

The presented data demonstrates that the efficacy of this compound is highly dependent on the genetic context of the cancer cell line. Receptor tyrosine kinase (RTK)-driven cancers, particularly those dependent on EGFR, exhibit greater sensitivity to this compound.[4][5] In contrast, cell lines with FGFR activation often show resistance, which can be attributed to a rapid feedback activation of FGFR upon SHP2 inhibition.[4]

Furthermore, the combination of this compound with other targeted therapies, such as MEK inhibitors or tyrosine kinase inhibitors (TKIs), has shown synergistic effects in preclinical models, suggesting a promising strategy to overcome resistance and enhance anti-tumor activity.[12] The provided experimental protocols offer a standardized framework for researchers to investigate the effects of this compound in their specific cancer models of interest.

This comparative guide serves as a valuable resource for the scientific community, facilitating a deeper understanding of this compound's therapeutic potential and guiding future research in the development of more effective cancer therapies.

References

Replicating In Vivo Efficacy of SHP099: A Comparative Guide to SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo performance of the pioneering SHP2 inhibitor, SHP099, with its alternatives, TNO155 and RMC-4550. This document synthesizes published experimental data, details replicable protocols, and visualizes key biological pathways and workflows to support informed decisions in preclinical research.

The allosteric inhibitor this compound has been instrumental in validating the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) as a viable target in oncology. Its efficacy has been demonstrated in a variety of preclinical cancer models. This guide aims to provide an objective comparison of this compound's in vivo results with those of other notable SHP2 inhibitors, presenting data in a structured format to facilitate experimental replication and extension.

Performance Comparison of SHP2 Inhibitors in Preclinical In Vivo Models

The following tables summarize the in vivo efficacy of this compound and its alternatives in various cancer xenograft models. These data are compiled from published, peer-reviewed studies and are intended to provide a quantitative basis for comparison.

Multiple Myeloma Xenograft Model (RPMI-8226 cells)
Compound Dosage Administration Route Outcome
This compound75 mg/kg, dailyOralReduced tumor size, growth, and weight compared to vehicle.[1][2]
RMC-455030 mg/kg, dailyOralReduced tumor size, growth, and weight compared to vehicle.[1][2]
Vehicle ControlNot ApplicableOralUninhibited tumor growth.[1][2]
Neuroblastoma Xenograft Model
Compound Dosage Administration Route Outcome
This compoundNot specified in detail in the provided snippetsNot specifiedShowed anti-tumor activity, but TNO155 demonstrated substantially higher single-agent antitumor activity at lower doses.
TNO155Not specified in detail in the provided snippetsNot specifiedShowed higher selectivity and significantly greater single-agent antitumor activity compared to this compound.

Detailed Experimental Protocols

To aid in the replication of these pivotal in vivo studies, detailed experimental protocols are provided below. These methodologies are synthesized from the materials and methods sections of the cited publications.

Protocol 1: Multiple Myeloma Xenograft Study (this compound vs. RMC-4550)

Objective: To evaluate the anti-myeloma efficacy of this compound and RMC-4550 in a murine xenograft model.

Materials:

  • Cell Line: RPMI-8226 multiple myeloma cells.

  • Animals: BALB/c nude mice.

  • Compounds: this compound, RMC-4550.

  • Vehicle: To be formulated for oral administration.

Procedure:

  • Cell Culture: Culture RPMI-8226 cells in appropriate media until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., PBS or serum-free media) to the desired concentration for injection.

  • Tumor Implantation: Subcutaneously inject RPMI-8226 cells into the flank of each BALB/c nude mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they are palpable. Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[3]

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • This compound group: Administer 75 mg/kg this compound orally, once daily.[1][2]

    • RMC-4550 group: Administer 30 mg/kg RMC-4550 orally, once daily.[1][2]

    • Vehicle control group: Administer the vehicle orally, once daily.

Protocol 2: General Subcutaneous Xenograft Model

This protocol provides a general framework for establishing subcutaneous xenograft models, which can be adapted for various cancer cell lines and treatments.

Objective: To establish a subcutaneous tumor model in immunodeficient mice for evaluating the in vivo efficacy of therapeutic agents.

Materials:

  • Cell Line: Desired cancer cell line.

  • Animals: Immunodeficient mice (e.g., nude, SCID, or NSG mice).[3]

  • Matrigel (optional): Can be mixed with the cell suspension to improve tumor take rate.[4]

  • Anesthesia: As required for animal welfare during procedures.

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in serum-free media or PBS.

    • Determine cell count and viability.

  • Injection Preparation:

    • Resuspend the required number of viable cells (typically 1 x 10^6 to 1 x 10^7) in serum-free media.

    • (Optional) Mix the cell suspension 1:1 with Matrigel on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

  • Post-Injection Monitoring:

    • Monitor the mice for tumor growth by caliper measurements two to three times a week.

    • Once tumors reach the desired volume, randomize mice into treatment groups.

Signaling Pathways and Experimental Visualizations

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 activates RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 inhibits

SHP2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_treatment Treatment Groups start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Preparation & Counting cell_culture->cell_prep injection 3. Subcutaneous Injection into Mice cell_prep->injection tumor_growth 4. Monitor Tumor Growth injection->tumor_growth randomization 5. Randomize Mice into Groups tumor_growth->randomization group_this compound This compound randomization->group_this compound group_alt Alternative (e.g., RMC-4550) randomization->group_alt group_vehicle Vehicle Control randomization->group_vehicle treatment 6. Daily Oral Administration data_collection 7. Measure Tumor Volume & Weight treatment->data_collection end End data_collection->end group_this compound->treatment group_alt->treatment group_vehicle->treatment

In Vivo Xenograft Experimental Workflow.

References

A Head-to-Head Comparison of SHP099 and Genetic Knockdown for SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology and other diseases.[1][2] Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a focus of therapeutic development.[3][4][5] Two primary methods are employed to interrogate and inhibit SHP2 function in a research setting: the use of allosteric small molecule inhibitors like this compound and genetic knockdown techniques such as siRNA, shRNA, or CRISPR/Cas9. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and genetic knockdown lies in their mechanism of inhibiting SHP2 function.

This compound: Allosteric Inhibition

This compound is a potent and selective allosteric inhibitor of SHP2.[] It does not bind to the active site of the phosphatase but rather to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the conformational changes required for its activation.[2][][7] By locking SHP2 in this inactive state, this compound effectively uncouples it from upstream activating signals from RTKs, thereby blocking downstream signaling to the RAS-ERK pathway.[1][2]

Genetic Knockdown: Halting Protein Production

Genetic knockdown methods, in contrast, aim to reduce or eliminate the expression of the SHP2 protein altogether. The most common techniques include:

  • siRNA (small interfering RNA): Short, double-stranded RNA molecules are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to cleave and degrade the PTPN11 mRNA. This is a transient method, with the effect lasting for a few days.[8]

  • shRNA (short hairpin RNA): A DNA vector encoding a short hairpin RNA is introduced into cells, often using viral vectors. The cell's machinery processes the shRNA into siRNA, leading to a more stable and long-term knockdown of SHP2 expression.[8]

  • CRISPR/Cas9: This genome editing tool can be used to create loss-of-function mutations in the PTPN11 gene, resulting in a permanent knockout of SHP2.[9][10] CRISPR interference (CRISPRi), which uses a catalytically inactive Cas9 (dCas9), can also be employed to block the transcription of the PTPN11 gene, leading to a reversible knockdown.[8]

Impact on Cellular Signaling: Convergent and Divergent Effects

Both this compound and SHP2 knockdown lead to the inhibition of the RAS-MAPK pathway, a key signaling cascade for cell proliferation and survival.[3][11] This is typically observed by a reduction in the phosphorylation of ERK (pERK), a downstream effector in this pathway.[5][12][13] However, the nuances of their mechanisms can lead to different biological outcomes. SHP2 has both catalytic and non-catalytic (scaffolding) functions.[14] While this compound stabilizes an inactive conformation, potentially affecting both functions, genetic knockdown completely removes the protein, ablating all its roles.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2-SOS1 RTK->GRB2_SOS Recruitment SHP2 SHP2 RTK->SHP2 Activation PI3K PI3K RTK->PI3K RAS RAS GRB2_SOS->RAS Activation SHP2->RAS Promotes Activation SHP2->PI3K Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT This compound This compound This compound->SHP2 Allosteric Inhibition Genetic_Knockdown Genetic Knockdown (siRNA, CRISPR) Genetic_Knockdown->SHP2 Prevents Expression cluster_setup Experimental Setup cluster_this compound This compound Arm cluster_kd Genetic Knockdown Arm cluster_analysis Analysis Start Plate Cells Treat_this compound Treat with this compound (or Vehicle) Start->Treat_this compound Transfect_siRNA Transfect with siRNA (SHP2 or Control) Start->Transfect_siRNA Viability Cell Viability Assay (e.g., MTT) Treat_this compound->Viability Western Western Blot (pERK, SHP2, etc.) Treat_this compound->Western Incubate_KD Incubate for 48-72h (for protein depletion) Transfect_siRNA->Incubate_KD Incubate_KD->Viability Incubate_KD->Western

References

The Synergistic Alliance: Enhancing Anti-Tumor Immunity with SHP099 and PD-1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of the SHP2 inhibitor, SHP099, in combination with PD-1 blockade for cancer therapy. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.

The combination of this compound, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), with programmed cell death protein 1 (PD-1) checkpoint blockade has emerged as a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, including the RAS-MAPK pathway.[2][3] Furthermore, SHP2 is a critical downstream signaling molecule of the PD-1 receptor, mediating its immunosuppressive effects on T cells.[2][4] By inhibiting SHP2, this compound can both directly hinder tumor cell proliferation and, crucially, reinvigorate the anti-tumor immune response, making cancer cells more susceptible to PD-1 blockade.[3][4]

Quantitative Analysis of In Vivo Synergy

Preclinical studies in various syngeneic mouse cancer models have consistently demonstrated the superior efficacy of combining this compound with an anti-PD-1 antibody compared to either treatment alone. The following tables summarize key quantitative data from these studies, highlighting the synergistic reduction in tumor growth and enhancement of anti-tumor immune markers.

Tumor Growth Inhibition
Cancer Model Treatment Group Mean Tumor Volume (mm³) Mean Tumor Weight (g) Reference
MC-38 Colon Carcinoma Vehicle~1250~1.2[5]
This compound~750~0.7[5]
Anti-PD-1~800~0.8[5]
This compound + Anti-PD-1 ~250 ~0.2 [5]
CT-26 Colon Carcinoma Vehicle~1500~1.5[5]
This compound~1000~1.0[5]
This compound + 5-FU ~500 ~0.5 [5]
344SQR NSCLC (Anti-PD-1 Resistant) Control~1400N/A[6]
This compound~900N/A[6]
XRT + Anti-PD-L1~600N/A[6]
XRT + this compound + Anti-PD-L1 ~200 N/A [6]

Note: 5-FU (5-fluorouracil) and XRT (radiotherapy) were used in some models to enhance the therapeutic effect. Data are approximate values derived from published graphs for illustrative purposes.

Modulation of the Tumor Immune Microenvironment
Cancer Model Treatment Group Immune Marker Fold Change vs. Control Reference
MC-38 Colon Carcinoma This compound + Anti-PD-1 Tumor Infiltrating CD8+ T cellsSignificant Increase[4]
IFN-γ+ in CD8+ T cellsMost Significant Upregulation[4]
Granzyme B mRNA in Tumors~4.0[5]
Perforin mRNA in Tumors~3.5[5]
344SQR NSCLC XRT + this compound + Anti-PD-L1 CD8+ T cellsIncreased Numbers[6][7]
Regulatory T cells (Tregs)Fewer Numbers[6][7]
M1/M2 Macrophage RatioHigher Ratio[6][7]

Deciphering the Mechanism: Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and PD-1 blockade is rooted in their complementary mechanisms of action. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for assessing this synergy.

Caption: this compound and PD-1 blockade synergistic signaling pathway.

Experimental_Workflow start Syngeneic Tumor Model Establishment (e.g., MC-38 in C57BL/6 mice) treatment Treatment Groups: 1. Vehicle 2. This compound 3. Anti-PD-1 4. This compound + Anti-PD-1 start->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint Analysis (e.g., Day 21) monitoring->endpoint tumor_analysis Tumor Analysis endpoint->tumor_analysis immune_analysis Immune Cell Analysis (Spleen, Lymph Nodes) endpoint->immune_analysis facs Flow Cytometry (CD8+, Treg, etc.) tumor_analysis->facs ihc IHC/IF (Ki67, TUNEL, CD8) tumor_analysis->ihc qpcr qPCR/RNA-seq (Cytokines, Checkpoints) tumor_analysis->qpcr immune_analysis->facs elisa ELISA/CBA (Serum Cytokines) immune_analysis->elisa

Caption: A typical experimental workflow for assessing synergy.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies assessing the synergy between this compound and PD-1 blockade.

In Vivo Syngeneic Mouse Model Studies
  • Cell Lines and Animal Models:

    • Murine colon adenocarcinoma cell lines such as MC-38 or CT-26 are commonly used.[4] For studies on acquired resistance, models like the 344SQR non-small cell lung cancer (NSCLC) line can be employed.[6]

    • Immunocompetent mouse strains compatible with the cell lines are used, for instance, C57BL/6 mice for MC-38 cells and BALB/c mice for CT-26 cells.[5] 129Sv/Ev mice have been used for the 344SQR model.[6]

  • Tumor Inoculation:

    • Tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) are injected subcutaneously into the flank of the mice.[5]

  • Treatment Regimen:

    • Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³), usually 3-7 days post-inoculation.[5][6]

    • This compound: Administered orally (p.o.) or intraperitoneally (i.p.) daily at doses ranging from 5 mg/kg to 100 mg/kg.[5][6]

    • Anti-PD-1/PD-L1 Antibody: Administered intraperitoneally (i.p.) at doses such as 5 mg/kg or 10 mg/kg, typically every three days or twice a week.[5][6]

    • Control groups receive vehicle and/or an isotype control antibody.

  • Efficacy Assessment:

    • Tumor volume is measured every 2-3 days using digital calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised and weighed.

Immunophenotyping by Flow Cytometry
  • Sample Preparation:

    • Tumors are harvested, minced, and digested (e.g., with collagenase and DNase) to create a single-cell suspension.

    • Spleens and tumor-draining lymph nodes can also be processed to assess systemic immune responses.

  • Staining:

    • Cells are stained with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs) and intracellular markers (e.g., IFN-γ, Granzyme B, Ki67) after fixation and permeabilization.

  • Data Acquisition and Analysis:

    • Data is acquired on a multi-color flow cytometer.

    • Analysis is performed using software like FlowJo to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.

Gene Expression Analysis by qPCR
  • RNA Extraction and cDNA Synthesis:

    • RNA is extracted from tumor tissue using standard methods (e.g., TRIzol).

    • cDNA is synthesized from the RNA templates.

  • Quantitative PCR:

    • qPCR is performed using primers for genes of interest, such as Ifng (IFN-γ), Gzmb (Granzyme B), Prf1 (Perforin), and Fasl (Fas ligand), to quantify their relative expression levels.[5]

    • Gene expression is normalized to a housekeeping gene (e.g., Actb).

Conclusion

The combination of the SHP2 inhibitor this compound with PD-1 blockade represents a compelling therapeutic strategy. Preclinical data strongly support a synergistic anti-tumor effect driven by the dual action of inhibiting tumor cell-intrinsic signaling and robustly enhancing anti-tumor immunity. The detailed protocols and conceptual frameworks provided in this guide offer a foundation for further research and development in this promising area of cancer immunotherapy. The ongoing clinical trials will be crucial in translating these preclinical findings into effective treatments for patients.[1][8]

References

Benchmarking SHP099's Potency: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the allosteric SHP2 inhibitor, SHP099, with other alternative inhibitors. The central focus of this comparison is the half-maximal inhibitory concentration (IC50), a critical measure of drug potency. This document summarizes quantitative data in clearly structured tables, offers detailed experimental protocols for IC50 determination, and presents a visual representation of the relevant signaling pathway to provide a comprehensive resource for researchers in the field.

Comparative Potency of SHP2 Inhibitors

The potency of this compound has been evaluated against both wild-type SHP2 and various mutant forms, as well as in diverse cancer cell lines. The following table summarizes the IC50 values for this compound and a selection of other SHP2 inhibitors, categorized by their mechanism of action.

InhibitorTargetIC50 ValueInhibition TypeReference
This compound SHP2 (wild-type)0.071 µM (71 nM)Allosteric[][2][3]
SHP2 (wild-type)0.690 µMAllosteric[4]
SHP2 (D61Y mutant)1.241 µMAllosteric[4]
SHP2 (E69K mutant)0.416 µMAllosteric[4]
SHP2 (A72V mutant)1.968 µMAllosteric[4]
SHP2 (E76K mutant)2.896 µMAllosteric[4]
MV4-11 cancer cell line0.32 µMAllosteric[4]
TF-1 cancer cell line1.73 µMAllosteric[4]
KYSE-520 cancer cell line1.4 µMAllosteric[2]
TNO155 SHP20.011 µMAllosteric[]
IACS-13909 SHP215.7 nMAllosteric[]
RMC-4630 SHP2Not specifiedAllosteric[]
11a-1 SHP20.2 µMCatalytic Site[]
CNBDA SHP25 µMCatalytic Site[]
NSC-87877 SHP20.318 µMCatalytic Site[5]
PF-07284892 SHP221 nMAllosteric[6]

Experimental Protocol: IC50 Determination via MTT Assay

The following protocol outlines a standard procedure for determining the IC50 value of a SHP2 inhibitor in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability as a function of inhibitor concentration.

Materials:

  • Adherent cancer cell line expressing SHP2 (e.g., KYSE-520, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SHP2 inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to near confluency in a T75 flask.

    • Wash cells with PBS, then detach them using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the SHP2 inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in complete culture medium to achieve a range of desired concentrations. It is recommended to perform a pre-experiment with a broad range of concentrations (e.g., 0.01 to 100 µM) to determine the optimal range for the definitive assay.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different inhibitor concentrations.

    • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in cell viability.[7][8][9]

SHP2 Signaling Pathway and Mechanism of this compound Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its activation is a key step in the RAS-MAPK signaling cascade, which is frequently dysregulated in human cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.[][10]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GTP Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->SHP2_inactive Stabilizes auto-inhibited conformation

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_inhibitor Prepare serial dilutions of this compound incubate_overnight->prepare_inhibitor treat_cells Treat cells with inhibitor prepare_inhibitor->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize measure_absorbance Measure absorbance (490nm) solubilize->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate and essential safety, logistical, and operational guidance for the handling of SHP099, a potent and selective allosteric inhibitor of SHP2. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling

This compound is a chemical compound that requires careful handling to prevent adverse health effects. The primary hazards associated with this compound are skin and eye irritation[1].

1.1 Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation[1].
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or when generating dust or aerosols.Minimizes inhalation of the compound[1].

1.2 Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

ControlSpecification
Ventilation Work in a well-ventilated laboratory or under a chemical fume hood.
Safety Stations An accessible safety shower and eye wash station must be available.

1.3 First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1].
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Operational Plan: Storage and Preparation of this compound

Correct storage and preparation of this compound are vital for maintaining its stability and for accurate experimental results.

2.1 Storage

ConditionSpecification
Temperature Store refrigerated.
Atmosphere Store in a dry, well-ventilated place.
Container Keep container tightly closed.

2.2 Preparation of Stock Solutions

This compound is soluble in various solvents. The choice of solvent will depend on the specific experimental requirements.

SolventConcentration
DMSO ≥38 mg/mL
Ethanol 10 mg/mL[2]

Note: When preparing stock solutions, always add the solvent to the solid this compound. For in vivo experiments, a common vehicle is a formulation of 0.5% methylcellulose, 0.2% Tween 80 in sterile water.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste.
Contaminated Labware Decontaminate or dispose of as hazardous waste.
Liquid Waste (e.g., unused stock solutions) Collect in a designated, labeled hazardous waste container.

Mechanism of Action: SHP2 Inhibition

This compound is a highly potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival. This compound binds to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Ras_GTP Ras-GTP (active) SHP2_active->Ras_GTP This compound This compound This compound->SHP2_inactive Allosteric Inhibition Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-ERK, Total ERK) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 72h) B->C D Wash and Fix Cells C->D E Stain with Crystal Violet D->E F Wash and Dry E->F G Solubilize Stain F->G H Measure Absorbance G->H I Calculate Cell Viability (IC50) H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.